Cilazapril
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKFGXWKKUNCY-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92077-78-6 (Parent) | |
| Record name | Cilazapril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048629 | |
| Record name | Cilazapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |
| Record name | Cilazapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88768-40-5, 92077-78-6 | |
| Record name | Cilazapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilazapril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilazapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilazapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILAZAPRIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cilazaprilat: An In-depth Technical Guide on its Formation and Activity as an Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and activity of cilazaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril. This document delves into the pharmacokinetics of its formation, its potent inhibitory action on ACE, and the downstream effects on the renin-angiotensin-aldosterone system (RAAS). Detailed experimental methodologies and quantitative data are presented to support researchers and professionals in the field of drug development.
Introduction
This compound is a prodrug that, upon oral administration, is rapidly absorbed and subsequently hydrolyzed by hepatic esterases to its active diacid metabolite, cilazaprilat.[1][2][3] This conversion is essential for its therapeutic efficacy, as cilazaprilat is a potent and long-acting inhibitor of angiotensin-converting enzyme (ACE).[3][4] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5] It is primarily used in the management of hypertension and congestive heart failure.[1][3]
Formation of Cilazaprilat
The biotransformation of this compound to cilazaprilat is a critical step in its mechanism of action. This enzymatic hydrolysis occurs predominantly in the liver.[1]
Pharmacokinetics of this compound and Cilazaprilat
Following oral administration of this compound, peak plasma concentrations of the parent drug are reached in less than one hour, and it is rapidly cleared.[6] The active metabolite, cilazaprilat, reaches its peak plasma concentration within two hours.[6][7] The absolute bioavailability of cilazaprilat from oral this compound is approximately 57%, based on urinary recovery data.[8][9]
Table 1: Pharmacokinetic Parameters of this compound and Cilazaprilat
| Parameter | This compound | Cilazaprilat | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | < 1 hour | ~2 hours | [6][7] |
| Absolute Bioavailability (from oral this compound) | - | ~57% | [8][9] |
| Elimination Half-life (initial phase) | 0.7 - 2.7 hours | ~1.8 hours | [6][9] |
| Elimination Half-life (terminal phase) | - | 30 - 50 hours | [10] |
| Total Clearance | - | 12.3 L/h | [8] |
| Renal Clearance | - | 10.8 L/h | [8] |
The elimination of cilazaprilat is biphasic, with an initial rapid phase followed by a prolonged terminal phase, which is attributed to its saturable binding to ACE.[7][9] Cilazaprilat is primarily eliminated unchanged by the kidneys.[8]
ACE Inhibitory Activity of Cilazaprilat
Cilazaprilat is a highly potent and specific inhibitor of angiotensin-converting enzyme.[11] This inhibition is competitive and reversible.[10]
Quantitative Measures of ACE Inhibition
The potency of cilazaprilat is demonstrated by its low IC50 value, which is the concentration required to inhibit 50% of ACE activity. In vitro studies using rabbit lung ACE have shown an IC50 of 1.9 nM for cilazaprilat.[11] In plasma, a concentration of approximately 1 ng/mL of cilazaprilat is sufficient to cause 50% ACE inhibition.[10] Therapeutic doses of this compound (1 to 5 mg) result in greater than 90% inhibition of plasma ACE activity within two hours of administration.[6][7]
Table 2: ACE Inhibitory Activity of Cilazaprilat
| Parameter | Value | Condition | Reference(s) |
| IC50 | 1.9 nM | Rabbit Lung ACE (in vitro) | [11] |
| Concentration for 50% ACE Inhibition | ~1 ng/mL | Human Plasma | [10] |
| Maximum ACE Inhibition (0.5 mg this compound) | 70 - 80% | Human Plasma | [7][8] |
| Maximum ACE Inhibition (1 - 5 mg this compound) | > 90% | Human Plasma | [6][7][8] |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of cilazaprilat.
In Vitro Enzymatic Hydrolysis of this compound to Cilazaprilat
This protocol describes a general method for assessing the esterase-mediated hydrolysis of an ester prodrug like this compound, using porcine liver esterase (PLE) as a representative enzyme.
Materials:
-
This compound
-
Cilazaprilat standard
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich or equivalent)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile
-
HPLC system with UV detector
-
Incubator or water bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it with phosphate buffer to the desired final concentration for the assay.
-
Prepare a stock solution of PLE in phosphate buffer. The final enzyme concentration should be determined empirically to achieve a reasonable rate of hydrolysis.
-
Prepare a series of cilazaprilat standards in the same buffer for the calibration curve.
-
-
Enzymatic Reaction:
-
Pre-warm the this compound solution and the PLE solution to 37°C.
-
Initiate the reaction by adding a specific volume of the PLE solution to the this compound solution in a microcentrifuge tube.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme and stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample by HPLC to separate and quantify this compound and the formed cilazaprilat. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 2.0).[2] Detection is commonly performed at a wavelength of around 212 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve for cilazaprilat using the prepared standards.
-
Determine the concentration of cilazaprilat formed at each time point.
-
Plot the concentration of cilazaprilat versus time to determine the rate of hydrolysis.
-
ACE Inhibition Assay (Fluorometric Method)
This protocol outlines a continuous fluorometric assay to determine the IC50 of cilazaprilat for ACE, based on the hydrolysis of a quenched fluorescent substrate.
Materials:
-
Cilazaprilat
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (Sigma-Aldrich, Catalog #A6778 or equivalent)
-
Quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Tris buffer (e.g., 0.15 M, pH 8.3)
-
NaCl
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in a buffer containing 50% glycerol and store at -20°C.
-
Prepare a working solution of ACE by diluting the stock solution in Tris buffer.
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent and dilute it to the final working concentration in Tris buffer containing NaCl.
-
Prepare a series of dilutions of cilazaprilat in Tris buffer.
-
-
Assay Protocol (in a 96-well plate):
-
Blank wells: Add buffer only.
-
Control wells (100% ACE activity): Add ACE working solution and buffer.
-
Inhibitor wells: Add ACE working solution and the different dilutions of cilazaprilat.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the pre-warmed substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorometer pre-set to 37°C.
-
Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. The rate of fluorescence increase is proportional to the ACE activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for the control and each inhibitor concentration.
-
Calculate the percentage of ACE inhibition for each cilazaprilat concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the % Inhibition versus the logarithm of the cilazaprilat concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathway, experimental workflow, and the affected signaling pathway provide a clearer understanding of the processes involved.
Caption: Metabolic activation of this compound to cilazaprilat.
Caption: Workflow for determining ACE inhibitory activity.
Caption: Inhibition of the RAAS pathway by cilazaprilat.
Conclusion
Cilazaprilat's formation from its prodrug, this compound, and its subsequent potent inhibition of angiotensin-converting enzyme are well-characterized processes that underpin its therapeutic utility. The quantitative data on its pharmacokinetics and ACE inhibitory activity, combined with detailed experimental protocols, provide a solid foundation for further research and development in the field of cardiovascular pharmacology. The provided diagrams offer a clear visual summary of the key pathways and workflows, aiding in the comprehension of cilazaprilat's mechanism of action and its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Specificity of esterases and structures of prodrug esters. III. Activity of rat tissue homogenates, rat plasma and porcine liver esterase for the hydrolysis of 3',5'-bis-dicarboxylic acid hemiesters of 5-fluoro-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of enzyme inhibitors to evaluate the conversion pathways of ester and amide prodrugs: a case study example with the prodrug ceftobiprole medocaril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. SMPDB [smpdb.ca]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repeated administration of the converting enzyme inhibitor this compound to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
Molecular Pharmacology of Cilazapril Binding to Angiotensin-Converting Enzyme (ACE): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular pharmacology of cilazapril's interaction with the Angiotensin-Converting Enzyme (ACE). This compound, a potent prodrug, is hydrolyzed in vivo to its active metabolite, cilazaprilat, which is a highly effective inhibitor of ACE. This document details the quantitative binding parameters, experimental protocols for assessing ACE inhibition, and the associated signaling pathways.
Quantitative Binding Data
The binding affinity of cilazaprilat for ACE has been characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a comprehensive set of binding kinetics and thermodynamic data for cilazaprilat is not extensively available in publicly accessible literature, the existing data underscores its high potency.
| Parameter | Value | Species/Tissue | Comments | Reference |
| IC50 | 1.9 nM | Rabbit Lung ACE | In vitro inhibition of rabbit lung ACE.[1] | [1] |
| IC50 | ~1 ng/mL | Human Plasma ACE | Concentration for 50% inhibition of plasma ACE.[2] | [2] |
| Kd | 0.32 ± 0.04 nM | Human Lung ACE | Dissociation constant for a this compound derivative, Ro 31-8472.[3] | [3] |
Note: this compound is a prodrug and is converted to its active form, cilazaprilat, in the body. The binding data presented here is for the active metabolite, cilazaprilat.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The primary mechanism of action of this compound is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis. The following diagram illustrates the RAAS cascade and the point of intervention by ACE inhibitors like this compound.
References
- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Cilazapril Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of cilazapril and its derivatives. This compound is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat. This guide delves into the synthetic pathways for creating this compound and its analogs, details their chemical and physical characteristics, and explores the structure-activity relationships that govern their therapeutic efficacy.
Chemical Properties and Structure-Activity Relationships
This compound's therapeutic effect stems from the potent and specific inhibition of ACE by its active form, cilazaprilat. The key structural features contributing to this activity include a bicyclic pyridazino[1,2-a][1][2]diazepine-1-carboxylic acid moiety and an N-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-(S)-amino group. The design of this compound and its derivatives has been guided by the three-dimensional requirements of the ACE active site.
The bicyclic core of this compound serves as a rigid scaffold, correctly positioning the side chain for optimal interaction with the enzyme. Modifications to this bicyclic unit, such as altering ring size, have been shown to impact inhibitory potency. For instance, expanding the six-membered ring to a seven-membered ring was found to produce a conformation more aligned with that of other potent ACE inhibitors like enalaprilat and captopril.
The side chain, particularly the homophenylalanine unit, is crucial for binding to the S1 pocket of the ACE active site and coordinating with the zinc ion essential for catalysis. Esterification of the carboxylic acid on this side chain, as seen in this compound, creates a prodrug that enhances oral bioavailability. The nature of this ester group can be modified to tune the pharmacokinetic properties of the resulting derivative.
Physicochemical Properties
The physicochemical properties of this compound and its derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | logP | Reference |
| This compound | C₂₂H₃₁N₃O₅ | 417.50 | 98 (dec.) | 0.5 g/100 mL (25 °C) | 0.8 | [3] |
| Cilazaprilat | C₂₀H₂₇N₃O₅ | 389.45 | - | - | - |
Biological Activity
The primary biological activity of this compound derivatives is the inhibition of angiotensin-converting enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Assay Conditions | Reference |
| Cilazaprilat | Rabbit Lung ACE | 1.9 nM | in vitro | [4] |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves the coupling of a bicyclic core intermediate with a suitably protected amino acid derivative side chain. Various synthetic strategies have been developed to achieve this with high stereoselectivity and yield.
Synthesis of the this compound Backbone
A common route to the this compound backbone involves the reaction of (1S,9S)-9-amino-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylate tert-butyl ester with an activated form of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester. The Mitsunobu reaction, utilizing triphenylphosphine and an azodicarboxylate, is one such method. This is followed by deprotection of the carboxylic acid group.
A generalized synthetic workflow is depicted below:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Synthesis of this compound Ester Prodrugs
Ester prodrugs of this compound are synthesized to improve its oral bioavailability. These are typically prepared by esterifying the carboxylic acid of the phenylpropyl side chain.
A key intermediate for these syntheses is this compound itself, which can be reacted with various alkylating agents under basic conditions.
Caption: General scheme for the synthesis of this compound ester prodrugs.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key intermediates and representative this compound derivatives.
General Procedure for the Synthesis of this compound
(1S,9S)-9-Amino-10-oxo-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylate tert-butyl ester and (R)-2-hydroxy-4-phenylbutyric acid ethyl ester are reacted in the presence of triphenylphosphine and diisopropyl azodicarboxylate in a suitable solvent such as tetrahydrofuran at 0-60 °C. The resulting mixture containing the protected this compound is then treated with an aqueous acid solution, such as hydrochloric acid, to remove the tert-butyl protecting group. The crude this compound is then purified by recrystallization.
General Procedure for the Synthesis of this compound Ester Prodrugs
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate) is added. The mixture is stirred, and the desired alkylating agent (e.g., an alkyl halide) is added. The reaction is typically stirred at room temperature overnight. After the reaction is complete, the product is isolated by extraction and purified by chromatography.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the renin-angiotensin-aldosterone system (RAAS). Specifically, its active metabolite, cilazaprilat, competitively inhibits the angiotensin-converting enzyme (ACE).
Caption: Mechanism of action of cilazaprilat in the RAAS pathway.
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion. This results in a reduction in blood pressure.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound and its derivatives. The structure-activity relationships highlight the key molecular features required for potent ACE inhibition. The provided synthetic schemes and experimental protocols offer a practical foundation for researchers in the field of medicinal chemistry and drug development. Further exploration of novel derivatives, particularly those with modifications to the bicyclic core and the phenylpropyl side chain, may lead to the discovery of new ACE inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds | Semantic Scholar [semanticscholar.org]
- 2. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Chemical design of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cilazapril's Impact on the Renin-Angiotensin-Aldosterone System (RAAS): A Technical Guide to Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular impact of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, on the gene expression of the key components of the renin-angiotensin-aldosterone system (RAAS). By delving into the available scientific literature, this document provides a comprehensive overview of the regulatory effects of this compound on renin, angiotensinogen, ACE, and aldosterone synthase gene expression. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.
Introduction to this compound and the RAAS
This compound is a potent, long-acting ACE inhibitor used in the management of hypertension and heart failure. Its therapeutic effects are primarily mediated through the modulation of the RAAS, a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. The canonical RAAS pathway begins with the secretion of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal glands, which promotes sodium and water retention.
By inhibiting ACE, this compound disrupts this cascade, leading to reduced levels of angiotensin II and aldosterone. This, in turn, results in vasodilation, reduced sodium and water retention, and a decrease in blood pressure. Beyond these well-established hemodynamic effects, this compound also influences the expression of the genes encoding the core components of the RAAS, indicating a deeper regulatory role at the molecular level. Understanding these changes in gene expression is crucial for elucidating the long-term efficacy and potential pleiotropic effects of this compound.
Quantitative Impact of this compound and ACE Inhibitors on RAAS Gene Expression
The following tables summarize the quantitative changes in the gene expression of key RAAS components in response to this compound or other ACE inhibitors in rodent models. It is important to note that direct quantitative data for this compound is not available for all RAAS components. In such cases, data from other ACE inhibitors like perindopril and captopril are presented as a proxy to illustrate the class effect.
| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |
| Renin | Kidney | Spontaneously Hypertensive Rats (SHR) | Perindopril (ACE Inhibitor) | ▼ 43% (six weeks post-treatment) | [1][2] |
| Renin | Kidney | Spontaneously Hypertensive Rats (SHR) | Captopril (ACE Inhibitor) | ▲ 22.1-fold (after 1 week) | [3] |
| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |
| Angiotensinogen | Hypothalamus | Spontaneously Hypertensive Rats (SHR) | This compound | Suppressed (quantitative data not available) | [4] |
| Angiotensinogen | Kidney | Rats with Heart Failure | Enalapril (ACE Inhibitor) | Markedly attenuated increase | [5] |
| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |
| ACE (ACE1) | Lung | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |
| ACE (ACE1) | Kidney | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |
| ACE (ACE1) | Duodenum | Rats | Ramipril (ACE Inhibitor) | ▲ Increased | [6][7] |
| ACE (ACE1) | Heart | Rats | Ramipril (ACE Inhibitor) | ▼ Decreased | [6][7] |
| ACE (ACE1) | Skeletal Muscle | Rats | Ramipril (ACE Inhibitor) | ▼ Decreased | [6][7] |
| Gene | Tissue | Animal Model | Treatment | Change in mRNA Expression | Citation |
| Aldosterone Synthase (CYP11B2) | Adrenal Gland | Rats with Heart Failure | Enalapril (ACE Inhibitor) | No significant change | [5] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Detailed Experimental Protocols
The following are representative protocols for the key experimental techniques used to assess RAAS gene expression, synthesized from methodologies described in the cited literature.
Animal Model and Treatment
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used models.[3][8]
-
Acclimatization: Animals are typically housed under a 12-hour light/dark cycle with ad libitum access to standard chow and water for at least one week before the experiment.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., distilled water) daily by oral gavage.
-
This compound Group: Receives this compound (e.g., 10 mg/kg/day) dissolved in the vehicle daily by oral gavage.[9]
-
-
Duration: Treatment duration can vary from acute (single dose) to chronic (several weeks) depending on the study's objectives.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues (kidneys, liver, adrenal glands, hypothalamus, aorta, lungs) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA or protein extraction. For in situ hybridization and immunohistochemistry, tissues are fixed in 4% paraformaldehyde.
RNA Isolation and Quantification
-
Method: Total RNA is extracted from frozen tissues using methods such as the guanidinium thiocyanate-phenol-chloroform extraction (e.g., TRIzol reagent) or commercially available kits.[10]
-
Quality Control: The integrity and purity of the isolated RNA are assessed by spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.
Real-Time Quantitative PCR (RT-qPCR)
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method.
-
Primers: Gene-specific primers for rat renin, angiotensinogen, ACE, and aldosterone synthase (CYP11B2) are designed or obtained from published literature. A housekeeping gene (e.g., GAPDH, β-actin) is used for normalization.
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Northern Blot Analysis
-
RNA Electrophoresis: Total RNA (10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.
-
Transfer: The separated RNA is transferred to a nylon membrane by capillary blotting.
-
Probe Labeling: A cDNA or cRNA probe specific for the target mRNA (e.g., renin, angiotensinogen) is labeled with a radioactive (e.g., 32P) or non-radioactive (e.g., digoxigenin) marker.
-
Hybridization: The membrane is prehybridized and then hybridized with the labeled probe overnight at a specific temperature (e.g., 42°C).
-
Washing and Detection: The membrane is washed under stringent conditions to remove non-specific binding, and the signal is detected by autoradiography or chemiluminescence.
-
Quantification: The intensity of the bands is quantified by densitometry and normalized to a housekeeping gene.[3]
In Situ Hybridization
-
Tissue Preparation: Fixed tissues are embedded in paraffin and sectioned (5-10 µm thick) or cryosectioned.
-
Probe Preparation: Digoxigenin (DIG)-labeled antisense and sense (control) riboprobes are synthesized by in vitro transcription from a linearized plasmid containing the cDNA of the target gene.
-
Hybridization: Tissue sections are pretreated to enhance probe penetration and then hybridized with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).[11]
-
Washing and Detection: Sections are washed to remove unbound probe, and the hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), which catalyzes a color reaction.
-
Imaging: The sections are counterstained and visualized under a microscope to determine the cellular localization of the mRNA.
Immunohistochemistry
-
Tissue Preparation: Paraffin-embedded or frozen tissue sections are deparaffinized/rehydrated or fixed, respectively.
-
Antigen Retrieval: For paraffin sections, antigen retrieval is often performed by heating the slides in a citrate buffer.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for the target protein (e.g., aldosterone synthase) overnight at 4°C.[12][13][14]
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Imaging: Sections are counterstained with hematoxylin and imaged under a light microscope.
Discussion and Conclusion
The available evidence, synthesized in this guide, demonstrates that this compound and other ACE inhibitors exert a complex and tissue-specific regulatory effect on the gene expression of the RAAS components.
The data consistently show an increase in renin gene expression in the kidney in response to short-term ACE inhibition.[3] This is a well-established feedback mechanism where the reduction in angiotensin II, a negative regulator of renin release, leads to a compensatory increase in renin synthesis and secretion. However, long-term treatment may lead to a subsequent decrease in renin mRNA, suggesting a resetting of the system.[1][2]
The effect on angiotensinogen gene expression appears to be tissue-dependent. While this compound suppresses hypothalamic angiotensinogen mRNA, the impact on other key sites of production like the liver and kidney is likely a downregulation due to the removal of the stimulatory effect of angiotensin II.[4][5]
The regulation of ACE gene expression by ACE inhibitors is particularly intricate, with studies on ramipril indicating both upregulation (in lung and kidney) and downregulation (in heart and skeletal muscle) depending on the tissue.[6][7] This highlights the importance of local tissue RAAS and suggests that the effects of this compound on ACE gene expression may contribute to its tissue-protective effects beyond systemic blood pressure reduction.
Direct evidence for the effect of this compound on aldosterone synthase (CYP11B2) gene expression is limited. However, since angiotensin II is a primary stimulator of CYP11B2 transcription, it is highly probable that this compound, by reducing angiotensin II levels, leads to a decrease in adrenal CYP11B2 mRNA and subsequently aldosterone synthesis. The finding that enalapril did not significantly alter adrenal CYP11B2 expression in a heart failure model suggests that the regulatory mechanisms may be complex and context-dependent.[5]
References
- 1. Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kidney renin gene expression in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Evidence for tissue-specific activation of renal angiotensinogen mRNA expression in chronic stable experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramipril Reduces Acylcarnitines and Distinctly Increases Angiotensin-Converting Enzyme 2 Expression in Lungs of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ramipril Reduces Acylcarnitines and Distinctly Increases Angiotensin-Converting Enzyme 2 Expression in Lungs of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes of Gene Expressions in Spontaneously Hypertensive Rat Model After Losartan Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Left-ventricular hypertrophy in the spontaneously hypertensive rat: effect of ACE inhibitors on ultrastructural morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Immunohistochemistry of aldosterone synthase leads the way to the pathogenesis of primary aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry for aldosterone synthase CYP11B2 and matrix-assisted laser desorption ionization imaging mass spectrometry for in-situ aldosterone detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry of aldosterone synthase leads the way to the pathogenesis of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of cilazapril on angiotensin II type 1 receptor pathways
An In-Depth Technical Guide on the Core Effects of Cilazapril on Angiotensin II Type 1 Receptor Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action involves the inhibition of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II (Ang II).[1] By reducing the levels of circulating Ang II, this compound indirectly modulates the signaling pathways mediated by the angiotensin II type 1 (AT1) receptor, a key player in cardiovascular homeostasis and pathology. This technical guide provides a comprehensive overview of the effects of this compound on the intricate signaling cascades downstream of the AT1 receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Angiotensin II Type 1 Receptor Signaling Pathways
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to Ang II, activates a complex network of intracellular signaling pathways, leading to a wide range of physiological and pathophysiological effects, including vasoconstriction, inflammation, cell growth, and fibrosis. The principal signaling pathways activated by the AT1 receptor are:
-
Gq-PLC-PKC Pathway: The AT1 receptor primarily couples to the Gq/11 family of G proteins. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
MAPK Pathways: The AT1 receptor activates all three major mitogen-activated protein kinase (MAPK) cascades: the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. These pathways are crucial regulators of cell growth, differentiation, inflammation, and apoptosis.
-
JAK/STAT Pathway: The AT1 receptor can also activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. This pathway is directly involved in the transcriptional regulation of genes associated with inflammation and cell growth.
-
Reactive Oxygen Species (ROS) Production: AT1 receptor activation is a major stimulus for the production of reactive oxygen species (ROS), primarily through the activation of NADPH oxidase. Increased ROS levels contribute to oxidative stress, endothelial dysfunction, and vascular inflammation.
Effect of this compound on AT1 Receptor Pathways
This compound's influence on AT1 receptor pathways is a direct consequence of its ability to reduce Ang II levels. By diminishing the ligand available to bind to the AT1 receptor, this compound effectively dampens the activation of these downstream signaling cascades.
Data Presentation
The following tables summarize the quantitative effects of this compound on various physiological and biochemical parameters related to the renin-angiotensin system and AT1 receptor activity.
Table 1: Effect of this compound on Angiotensin-Converting Enzyme (ACE) Activity and Angiotensin II Levels
| Parameter | Treatment | Effect | Reference |
| Plasma ACE Activity | This compound (single dose) | 84.2 ± 5% inhibition 2 hours post-dose | |
| Plasma ACE Activity | This compound (2 weeks) | 68 ± 6% inhibition 24 hours post-dose | |
| Plasma Angiotensin II | This compound (single dose) | Decrease from 21.2 ± 3 to 13.6 ± 2 pg/ml |
Table 2: Effect of this compound on Blood Pressure in Hypertensive Patients
| Study Population | This compound Dose | Duration | Blood Pressure Reduction | Reference |
| Mild to Moderate Essential Hypertension | 0.5-10 mg/day | 10 weeks | Mean Sitting Diastolic BP decreased by 14.6 ± 3 mm Hg | |
| Mild to Moderate Essential Hypertension | 2.5 and 5.0 mg/day | 4 weeks | Sitting Diastolic BP reduced by 6.4 and 9.2 mm Hg respectively | [2] |
Table 3: Effect of this compound on JAK/STAT Signaling Pathway
| Target Protein | Treatment | Effect | Experimental Model | Reference |
| Phospho-Tyk2 | This compound | Significantly suppressed | Pressure-overloaded rat heart | [3][4] |
| Phospho-JAK2 | This compound | Partially inhibited | Pressure-overloaded rat heart | [3][4] |
| Phospho-JAK1 | This compound | No effect | Pressure-overloaded rat heart | [3][4] |
Table 4: Effect of Other ACE Inhibitors on MAPK Signaling (as a proxy for this compound)
| Target Protein | ACE Inhibitor | Effect | Experimental Model | Reference |
| Phospho-ERK1/2 | Ramipril (1 µM) | Time-dependent increase in phosphorylation | Mesangial cells from spontaneously hypertensive rats | [5] |
| Phospho-JNK | Captopril (1 µM) | Time-dependent increase in phosphorylation | CHO cells stably expressing ACE | [6][7][8][9] |
| Phospho-ERK1/2 | Captopril | Increased phosphorylation | Mesangial cells from spontaneously hypertensive rats | [6][7][8][9] |
Disclaimer: The data in Table 4 is for other ACE inhibitors and is used as a proxy to suggest the potential effects of this compound on the MAPK pathway. Direct quantitative studies on this compound's effect on these specific kinases were not found.
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Angiotensin II Type 1 Receptor Signaling Pathways.
Caption: Western Blotting Workflow for Phosphorylated Proteins.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's effects on AT1 receptor signaling pathways.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the phosphorylation status of specific proteins in a sample.
a. Materials:
-
Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors.[6]
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).[6]
-
Primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
b. Protocol:
-
Sample Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Lyse cells or homogenized tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Mix the lysate with Laemmli sample buffer and heat to 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Immunoprecipitation Kinase Assay
This assay is used to measure the activity of a specific kinase that has been immunoprecipitated from a cell lysate.
a. Materials:
-
Cell lysis buffer.
-
Primary antibody specific for the kinase of interest (e.g., anti-ERK1/2).
-
Protein A/G agarose beads.
-
Kinase assay buffer.
-
Kinase substrate (e.g., Myelin Basic Protein for ERK).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and running buffer.
-
Autoradiography film or phosphorimager.
b. Protocol:
-
Immunoprecipitation:
-
Prepare cell lysates as described in the Western blotting protocol.
-
Incubate the cell lysate with the primary antibody against the kinase of interest for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the kinase substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
-
Quantify the signal to determine kinase activity.
-
Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)
This assay measures the production of superoxide by NADPH oxidase.
a. Materials:
-
Homogenization buffer.
-
Lucigenin solution.
-
NADPH solution.
-
Luminometer.
b. Protocol:
-
Sample Preparation:
-
Homogenize tissue or cells in an appropriate buffer.
-
Prepare a membrane fraction by differential centrifugation.[10]
-
Determine the protein concentration of the membrane fraction.
-
-
Assay:
-
In a luminometer tube or a white-walled 96-well plate, add the membrane fraction.
-
Add lucigenin to the sample.
-
Initiate the reaction by adding NADPH.[10]
-
Immediately measure the chemiluminescence over time.
-
-
Data Analysis:
-
Calculate the rate of superoxide production, which is proportional to the rate of increase in chemiluminescence.
-
Normalize the activity to the protein concentration of the sample.
-
Measurement of Superoxide Dismutase (SOD) Activity
This assay measures the activity of SOD, an antioxidant enzyme that scavenges superoxide radicals.
a. Materials:
-
Assay buffer.
-
Xanthine solution.
-
Xanthine oxidase solution.
-
Cytochrome c solution.
-
Spectrophotometer.
b. Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, xanthine, and cytochrome c.
-
Add the sample containing SOD to the reaction mixture.
-
-
Assay:
-
Initiate the reaction by adding xanthine oxidase. Xanthine oxidase will react with xanthine to produce superoxide radicals, which then reduce cytochrome c.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.[11]
-
-
Data Analysis:
-
The activity of SOD is determined by its ability to inhibit the reduction of cytochrome c.
-
One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of cytochrome c reduction by 50%.[11]
-
Conclusion
This compound, through its potent inhibition of angiotensin-converting enzyme, effectively reduces the production of angiotensin II, a key activator of the AT1 receptor. This leads to a downstream attenuation of multiple signaling pathways implicated in the pathophysiology of hypertension and cardiovascular disease, including the Gq-PLC-PKC, MAPK, and JAK/STAT pathways, as well as the production of reactive oxygen species. While direct quantitative data on the effect of this compound on all of these signaling intermediates is still emerging, the available evidence, supplemented by data from other ACE inhibitors, strongly supports its role in modulating these critical cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate molecular mechanisms underlying the therapeutic benefits of this compound. Further research is warranted to fully elucidate the specific quantitative effects of this compound on each component of the AT1 receptor signaling network.
References
- 1. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. The binding of captopril to angiotensin I-converting enzyme triggers activation of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 11. nipro.co.jp [nipro.co.jp]
The Impact of Cilazapril on Cardiac Fibroblast to Myofibroblast Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a final common pathway in many cardiovascular diseases, leading to ventricular stiffening, diastolic and systolic dysfunction, and arrhythmias. A pivotal event in the development of cardiac fibrosis is the differentiation of cardiac fibroblasts into myofibroblasts, a process driven by various pathological stimuli, most notably Angiotensin II (Ang II). Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in mitigating cardiac fibrosis. This technical guide provides an in-depth analysis of the mechanisms by which this compound is understood to inhibit cardiac fibroblast to myofibroblast differentiation, supported by representative data from the ACE inhibitor class, detailed experimental protocols, and visualizations of the key signaling pathways.
Introduction: The Role of Myofibroblasts in Cardiac Fibrosis
Cardiac fibroblasts are the most abundant cell type in the heart and are critical for maintaining the structural integrity of the myocardium by regulating ECM turnover.[1] In response to cardiac injury or stress, such as myocardial infarction, hypertension, or pressure overload, quiescent cardiac fibroblasts can differentiate into a more active, contractile phenotype known as myofibroblasts.[1][2] This transition is a hallmark of the fibrotic process.[3]
Myofibroblasts are characterized by the de novo expression of alpha-smooth muscle actin (α-SMA) and the robust synthesis and deposition of ECM proteins, primarily type I and type III collagen.[2] While this initial response is crucial for wound healing and scar formation, persistent myofibroblast activation leads to maladaptive cardiac remodeling and fibrosis.[3] Key triggers for this differentiation include mechanical stress, inflammatory cytokines, and growth factors, with Angiotensin II (Ang II) and Transforming Growth Factor-beta 1 (TGF-β1) being the most potent inducers.[3][4]
Mechanism of Action: this compound and the Renin-Angiotensin System
This compound is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE).[5] ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for the conversion of the inactive Angiotensin I to the potent vasoconstrictor and pro-fibrotic mediator, Angiotensin II.[6] By inhibiting ACE, this compound effectively reduces the levels of Ang II in the circulation and locally within the cardiac tissue.[5]
The anti-fibrotic effects of this compound are primarily mediated through the downstream consequences of Ang II reduction:
-
Inhibition of AT1 Receptor Signaling: Ang II exerts its pro-fibrotic effects mainly through the Angiotensin II type 1 (AT1) receptor on cardiac fibroblasts.[7] Activation of the AT1 receptor triggers a cascade of intracellular signaling events that promote myofibroblast differentiation.
-
Modulation of TGF-β1 Signaling: Ang II is a potent inducer of TGF-β1 expression and activation in cardiac fibroblasts.[4] TGF-β1, in turn, is a master regulator of fibrosis, acting through its own receptors to activate the Smad signaling pathway, a critical driver of myofibroblast gene expression. By reducing Ang II levels, this compound indirectly suppresses this pivotal pro-fibrotic pathway.
-
Reduction of Oxidative Stress: Ang II is known to stimulate the production of reactive oxygen species (ROS) in cardiac fibroblasts, which can further promote fibrotic signaling. ACE inhibitors can attenuate this oxidative stress.
Signaling Pathways
The signaling cascades involved in cardiac fibroblast to myofibroblast differentiation are complex and interconnected. This compound's intervention point, the reduction of Ang II, has significant downstream effects on these pathways.
Quantitative Data on the Effects of ACE Inhibitors
While direct in-vitro quantitative data for this compound on cardiac fibroblast differentiation is limited in publicly accessible literature, studies on other ACE inhibitors, such as lisinopril, provide a strong indication of the expected class effect.
Inhibition of α-SMA Expression
The expression of α-SMA is a hallmark of myofibroblast differentiation. ACE inhibitors have been shown to dose-dependently reduce α-SMA expression in cardiac fibroblasts stimulated with pro-fibrotic agents like TGF-β1.
| Treatment Group | α-SMA Positive Cells (%) (Mean ± SD) | Fold Change vs. TGF-β1 Control |
| Control (no TGF-β1) | 5.2 ± 1.1 | 0.12 |
| TGF-β1 (10 ng/mL) | 43.5 ± 5.8 | 1.00 |
| TGF-β1 + Lisinopril (1 µM) | 32.1 ± 4.5 | 0.74 |
| TGF-β1 + Lisinopril (10 µM) | 21.8 ± 3.9 | 0.50 |
| TGF-β1 + Lisinopril (100 µM) | 12.5 ± 2.7 | 0.29 |
| Table 1: Representative data on the effect of the ACE inhibitor lisinopril on TGF-β1-induced α-SMA expression in valvular interstitial cells, a fibroblast-like cell type. Data are adapted from a study on rabbit valvular interstitial cells for illustrative purposes.[6] |
Reduction in Collagen Synthesis
Myofibroblasts are the primary source of excess collagen deposition in the fibrotic heart. ACE inhibitors have demonstrated efficacy in reducing both basal and stimulated collagen production in cardiac fibroblasts.
| Treatment Group | Soluble Collagen Production (dpm/µg DNA) | Non-Soluble Collagen Production (dpm/µg DNA) |
| Control | 150 ± 20 | 350 ± 45 |
| Lisinopril (10 µM) | 110 ± 15 | 280 ± 38 |
| TGF-β1 (600 pmol/l) | 250 ± 30 | 550 ± 60 |
| TGF-β1 + Lisinopril (10 µM) | 180 ± 25 | 420 ± 50 |
| Table 2: Representative data on the effect of the ACE inhibitor lisinopril on basal and TGF-β1-stimulated collagen production in adult rat cardiac fibroblasts. Data are presented as mean ± SD. *p < 0.05 compared to the respective control (without lisinopril). dpm = disintegrations per minute. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cardiac fibroblast to myofibroblast differentiation.
Isolation and Culture of Adult Rat Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary cardiac fibroblasts.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Collagenase Type II
-
Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol
Procedure:
-
Euthanize the rat according to institutional guidelines.
-
Excise the heart under sterile conditions and place it in ice-cold PBS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of collagenase type II and trypsin in DMEM at 37°C with gentle agitation.
-
After digestion, neutralize the enzymatic activity with FBS-containing medium.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Plate the cells in a culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
After an initial plating period (e.g., 90 minutes) to allow for fibroblast attachment, remove the non-adherent cells (primarily cardiomyocytes).
-
Culture the adherent fibroblasts, changing the medium every 2-3 days. Cells are typically used for experiments at passage 2-4.
Induction and Inhibition of Myofibroblast Differentiation
Procedure:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates or chamber slides).
-
Once the cells reach 70-80% confluency, replace the growth medium with serum-free or low-serum (0.5% FBS) medium for 24 hours to induce quiescence.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce myofibroblast differentiation by adding a pro-fibrotic stimulus, such as Angiotensin II (e.g., 100 nM) or TGF-β1 (e.g., 10 ng/mL), to the culture medium.
-
Include appropriate controls: untreated cells, cells treated with the pro-fibrotic stimulus alone, and cells treated with this compound alone.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) before analysis.
Quantification of α-SMA Expression by Immunocytochemistry
Procedure:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against α-SMA overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the percentage of α-SMA positive cells by counting at least 200 cells per condition in multiple random fields.
Measurement of Collagen Synthesis by [³H]-Proline Incorporation
Procedure:
-
During the treatment period, add [³H]-proline to the culture medium.
-
After incubation, wash the cells with PBS.
-
To measure soluble collagen, collect the culture medium.
-
To measure insoluble collagen, lyse the cells.
-
Precipitate the proteins from both fractions with trichloroacetic acid (TCA).
-
Wash the protein pellets to remove unincorporated [³H]-proline.
-
Solubilize the pellets and measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein or DNA content of the cell lysates.
Experimental Workflow and Logic
The investigation of this compound's effect on cardiac fibroblast differentiation follows a logical workflow from cell culture to quantitative analysis.
Conclusion
This compound, as an ACE inhibitor, is a cornerstone in the management of cardiovascular diseases, partly due to its beneficial effects on cardiac remodeling. By inhibiting the production of Angiotensin II, this compound effectively disrupts the key signaling pathways that drive the differentiation of cardiac fibroblasts into myofibroblasts. This action attenuates the excessive deposition of extracellular matrix, thereby mitigating the progression of cardiac fibrosis. The representative data from the ACE inhibitor class strongly support the anti-fibrotic potential of this compound. The detailed experimental protocols provided in this guide offer a framework for further investigation into the specific dose-dependent effects and molecular mechanisms of this compound in preventing cardiac fibrosis. Future research focusing on direct in-vitro studies with this compound will be invaluable in further elucidating its precise role and optimizing its therapeutic application in combating fibrotic heart disease.
References
- 1. WISP-1 Regulates Cardiac Fibrosis by Promoting Cardiac Fibroblasts’ Activation and Collagen Processing | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiotensin II stimulates cardiac fibroblast migration via the differential regulation of matrixins and RECK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on exercise tolerance and neurohumoral factors in patients with asymptomatic chronic heart failure after myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme inhibitor this compound suppresses expression of basic fibroblast growth factor messenger ribonucleic acid and protein in endothelial and intimal smooth muscle cells in a vascular injury model of spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cilazapril in Conscious Renal-Hypertensive Dog Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in conscious renal-hypertensive dog models. The document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for inducing renal hypertension and evaluating the therapeutic effects of this compound.
Introduction
This compound is a potent and long-acting ACE inhibitor that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1][2] By inhibiting ACE, cilazaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3] The conscious renal-hypertensive dog model is a valuable preclinical tool for evaluating the efficacy and mechanism of action of antihypertensive drugs like this compound. This model mimics human renovascular hypertension, a condition characterized by high blood pressure due to narrowing of the renal arteries.[2][5]
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). In response to renal ischemia (induced in the hypertensive model), the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I to angiotensin II. Angiotensin II exerts several physiological effects that contribute to hypertension, including:
-
Vasoconstriction: Directly constricts blood vessels, increasing total peripheral resistance.[3]
-
Aldosterone Release: Stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume.[3]
-
Sympathetic Nervous System Activation: Enhances the release of norepinephrine, further contributing to vasoconstriction and increased heart rate.
By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, thereby mitigating these hypertensive effects and lowering blood pressure.[1][3]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Intervention
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound on Angiotensin-Converting Enzyme (ACE).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in conscious renal-hypertensive dog models based on available literature.
Table 1: Effects of Oral this compound on Hemodynamics in Conscious Renal-Hypertensive Dogs
| Parameter | Dosage | Pre-treatment Value (Mean ± SEM) | Post-treatment Value (Mean ± SEM) | Maximal Change | Duration of Effect | Citation |
| Systolic Blood Pressure | 10 mg/kg p.o. twice daily | 145 ± 5 mm Hg | 106 ± 7 mm Hg | -39 ± 6 mm Hg | > 24 hours | [1] |
| Heart Rate | 10 mg/kg p.o. twice daily | Not specified | Slight increase | Not specified | > 24 hours | [1] |
Table 2: Effects of Intravenous this compound on Hemodynamics in Anesthetized Dogs
| Parameter | Dosage | Change from Baseline | Citation |
| Mean Arterial Pressure | 1 mg/kg i.v. | -27% | [1] |
| Total Peripheral Resistance | 1 mg/kg i.v. | -12% | [1] |
| Cardiac Output | 1 mg/kg i.v. | -16% | [1] |
Table 3: Effects of this compound on the Renin-Angiotensin System and Renal Function
| Parameter | Model | Dosage | Effect | Citation |
| Plasma Renin Activity | Anesthetized Dogs | i.v. administration | Increased | [1] |
| Plasma Angiotensin II | Anesthetized Dogs | i.v. administration | Significantly decreased | [1] |
| Renal Plasma Flow | Conscious Normotensive Dogs | 0.3-10 mg/kg p.o. | Increased by 46% | [1] |
| Glomerular Filtration Rate | Conscious Normotensive Dogs | 0.3-10 mg/kg p.o. | Slight increase | [1] |
Experimental Protocols
I. Induction of Renal Hypertension in Dogs
The two-kidney, one-clip (2K1C) Goldblatt model is a commonly used surgical procedure to induce renovascular hypertension in dogs.[2][5]
Materials:
-
Anesthetic agents (e.g., propofol for induction, isoflurane for maintenance)
-
Surgical instruments for laparotomy
-
Silver or titanium clips with a pre-determined internal diameter
-
Sutures
-
Intravenous fluids (e.g., Lactated Ringer's solution)
-
Analgesics (e.g., buprenorphine, meloxicam)
-
Antibiotics
Procedure:
-
Anesthesia and Pre-operative Preparation:
-
Administer pre-anesthetic medication as per standard veterinary practice.
-
Induce and maintain general anesthesia.
-
Place the dog in dorsal recumbency, and aseptically prepare the ventral abdomen for surgery.
-
Administer intravenous fluids throughout the procedure to maintain hydration and blood pressure.[6]
-
-
Surgical Approach:
-
Perform a ventral midline laparotomy to expose the abdominal cavity.[7]
-
Gently retract the intestines to visualize the left kidney and its associated vasculature.
-
-
Renal Artery Isolation and Clipping:
-
Carefully dissect the left renal artery, separating it from the renal vein and surrounding tissues.
-
Place a solid, U-shaped silver or titanium clip of a pre-determined internal diameter around the renal artery. The degree of constriction is critical for inducing sustained hypertension.
-
-
Closure and Post-operative Care:
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia to manage pain.
-
Monitor the dog closely during recovery for any signs of complications, such as hemorrhage or infection.
-
Administer a course of antibiotics as a prophylactic measure.
-
Allow a stabilization period of several weeks for hypertension to develop and stabilize before initiating drug treatment studies.[8]
-
II. Administration of this compound and Monitoring
Materials:
-
This compound tablets or powder for oral administration
-
Apparatus for measuring blood pressure in conscious dogs (e.g., telemetry or a non-invasive cuff-based system)
-
Blood collection tubes (e.g., EDTA tubes) for plasma analysis
-
Centrifuge
Procedure:
-
Baseline Measurements:
-
Prior to drug administration, record baseline systolic and diastolic blood pressure and heart rate over several days to establish a stable hypertensive state.
-
Collect baseline blood samples for measurement of plasma renin activity and angiotensin II levels, if required.
-
-
This compound Administration:
-
Administer this compound orally at the desired dosage. A common dosage used in studies is 10 mg/kg twice daily.[1]
-
For pharmacokinetic studies, intravenous administration can also be performed.
-
-
Post-treatment Monitoring:
-
Measure blood pressure and heart rate at regular intervals after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.
-
Collect blood samples at various time points to correlate hemodynamic changes with plasma drug concentrations and effects on the RAAS.
-
-
Data Analysis:
-
Calculate the mean changes in blood pressure and heart rate from baseline.
-
Analyze plasma samples for renin activity and angiotensin II concentrations to confirm the mechanism of action.
-
Statistically analyze the data to determine the significance of the observed effects.
-
Experimental Workflow
Caption: A generalized experimental workflow for evaluating this compound in a conscious renal-hypertensive dog model.
Conclusion
The conscious renal-hypertensive dog model is a robust and clinically relevant tool for investigating the antihypertensive properties of drugs like this compound. These application notes and protocols provide a framework for researchers to design and execute studies to further elucidate the cardiovascular pharmacology of ACE inhibitors. Careful adherence to surgical and monitoring protocols is essential for obtaining reliable and reproducible data.
References
- 1. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Renal function in one-kidney, one-clip hypertension and low renin essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. vetlexicon.com [vetlexicon.com]
- 8. ijpp.com [ijpp.com]
Application Notes and Protocols: Inducing Heart Failure in Animal Models with Cilazapril Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing heart failure in rodent models and for the subsequent therapeutic evaluation of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Animal models are indispensable tools for investigating the pathophysiology of heart failure and for the preclinical assessment of novel therapeutic agents. This compound, a potent and long-acting ACE inhibitor, has been shown to be effective in the treatment of hypertension and heart failure.[1][2] It functions as a prodrug, being hydrolyzed to its active metabolite, cilazaprilat, which inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and ultimately a decrease in blood pressure and cardiac workload.[3] These notes detail established protocols for inducing heart failure in rodents and the subsequent administration and evaluation of this compound's therapeutic effects.
Data Presentation: Efficacy of this compound in Animal Models of Heart Failure
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in rodent models of cardiac hypertrophy and heart failure.
Table 1: Effect of this compound on Hemodynamic and Cardiac Hypertrophy Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | This compound-Treated (SHR) | Percentage Change | Reference |
| Left Ventricular Weight / Body Weight Ratio | Increased | Decreased | Significant Reduction (p < 0.001) | [1] |
| Minimal Coronary Vascular Resistance (Left Ventricle) | - | - | ↓ 33% (p < 0.01) | [1] |
| Minimal Coronary Vascular Resistance (Right Ventricle) | - | - | ↓ 39% (p < 0.01) | [1] |
| Systolic Arterial Pressure | Elevated | Normalized | Significant Reduction | [4] |
| Heart Performance | Normal | Depressed (28-35%) | ↓ 28-35% | [4] |
Table 2: Cardioprotective Effects of this compound in a Rat Model of Hyperthyroidism-Induced Cardiac Hypertrophy and Dysfunction
| Parameter | Hyperthyroid Control | Hyperthyroid + this compound | Reference |
| Blood Pressure | Increased | Normalized to control values | [5] |
| Heart Weight / Body Weight Ratio | Increased | Reduced | [5] |
| Post-ischemic Recovery of LV Pressure-Rate Product (% of baseline) | 14% | 49% | [5] |
| Post-ischemic Recovery of Cardiac Work (% of baseline) | 6% | 43% | [5] |
Signaling Pathway: Mechanism of Action of this compound
This compound's therapeutic effects in heart failure are primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
Induction of Heart Failure via Left Anterior Descending (LAD) Coronary Artery Ligation in Rats
This surgical model induces myocardial infarction, leading to subsequent cardiac remodeling and heart failure.[6][7]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
6-0 silk suture
-
ECG monitoring system
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Intubate the rat and connect it to a rodent ventilator.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Gently exteriorize the heart and identify the left anterior descending (LAD) coronary artery.
-
Pass a 6-0 silk suture under the LAD at a position approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG.
-
Return the heart to the thoracic cavity and close the chest wall in layers.
-
Evacuate air from the thoracic cavity to prevent pneumothorax.
-
Allow the animal to recover on a heating pad. Provide post-operative analgesia as per institutional guidelines.
-
Heart failure typically develops over several weeks following the procedure.
Induction of Heart Failure via Aortic Constriction in Mice
This model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and eventual heart failure.[8][9][10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic: Isoflurane or Ketamine/Xylazine cocktail
-
Surgical microscope
-
Fine surgical instruments
-
7-0 silk suture
-
A blunted 27-gauge needle or a specialized o-ring for constriction
Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Perform a median sternotomy or a suprasternal incision to expose the aortic arch.
-
Carefully dissect the transverse aorta between the innominate and left carotid arteries.
-
Pass a 7-0 silk suture under the aorta.
-
Place a 27-gauge needle alongside the aorta and tie the suture snugly around both the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter. Alternatively, use a pre-sized o-ring for more consistent constriction.
-
Close the chest and skin incisions.
-
Provide post-operative care as described for the LAD ligation model.
This compound Treatment Protocol
Dosage and Administration:
-
A commonly used and effective dose of this compound in rats is 10 mg/kg/day, administered orally via gavage.[1] Another approach is to administer this compound in the drinking water at a concentration of 100 mg/L.[3]
-
Treatment should commence at a specified time point post-surgery, for example, 3 days after LAD ligation, and continue for the duration of the study (e.g., 3-4 months).[3]
Experimental Groups:
-
Sham-operated + Vehicle: Animals undergo a sham surgery and receive the vehicle (e.g., distilled water) daily.
-
Heart Failure Model + Vehicle: Animals are subjected to the heart failure induction procedure (LAD ligation or aortic constriction) and receive the vehicle.
-
Heart Failure Model + this compound: Animals undergo the heart failure induction procedure and receive this compound at the specified dose.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in a rodent model of heart failure.
Monitoring and Endpoint Analysis
1. Echocardiography:
-
Perform transthoracic echocardiography at baseline and at specified intervals throughout the study to assess cardiac function.
-
Key parameters to measure include:
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Wall thickness (interventricular septum and posterior wall)
-
2. Hemodynamic Measurements:
-
At the study endpoint, perform invasive hemodynamic measurements via cardiac catheterization.
-
Measure parameters such as left ventricular systolic and end-diastolic pressures (LVSP, LVEDP), and the maximum rates of pressure rise and fall (+dP/dt and -dP/dt).
3. Histological Analysis:
-
Harvest hearts at the end of the study.
-
Measure heart weight and calculate the heart weight to body weight ratio.
-
Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess myocyte hypertrophy and fibrosis.
4. Molecular Analysis:
-
Analyze cardiac tissue for the expression of markers of cardiac hypertrophy and heart failure (e.g., ANP, BNP, β-MHC) using techniques such as quantitative PCR or Western blotting.
By following these detailed protocols, researchers can effectively induce heart failure in animal models and rigorously evaluate the therapeutic potential of this compound.
References
- 1. This compound prevents the development of cardiac hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cardiac structure and function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on regional left ventricular wall thickness and chamber dimension following acute myocardial infarction: in vivo assessment using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment depresses ventricular function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound prevents cardiac hypertrophy and postischemic myocardial dysfunction in hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat infarct model of myocardial infarction and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A modified murine model for the study of reverse cardiac remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel method for high precision aortic constriction that allows for generation of specific cardiac phenotypes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-Ring Aortic Banding Versus Traditional Transverse Aortic Constriction for Modeling Pressure Overload-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cilazapril and its Active Metabolite, Cilazaprilat, in Human Plasma using a Validated HPLC-UV Method
[For Research Use Only]
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor, cilazapril, and its active metabolite, cilazaprilat, in human plasma. The described protocol employs a straightforward sample preparation technique and optimized chromatographic conditions to achieve reliable and reproducible results. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in clinical and research settings.
Introduction
This compound is a prodrug that is hydrolyzed in the body to its active form, cilazaprilat. Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system. Accurate measurement of both this compound and cilazaprilat in plasma is essential for understanding its pharmacokinetic profile and therapeutic efficacy. This document provides a detailed protocol for the simultaneous determination of these two analytes using HPLC-UV.
Experimental
Materials and Reagents
-
This compound reference standard
-
Cilazaprilat reference standard
-
Enalapril Maleate (Internal Standard, IS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of this compound, cilazaprilat, and the internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | µBondapak C18, 10 µm, 3.9 x 300 mm (or equivalent) |
| Mobile Phase | Methanol : 10 mM Phosphoric Acid (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[1] |
| UV Detection Wavelength | 206 nm[1] |
| Internal Standard | Enalapril Maleate[1] |
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of this compound, cilazaprilat, and enalapril maleate (IS) are prepared in methanol. Working standard solutions are prepared by serially diluting the stock solutions with the mobile phase to create calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of the analytes and the internal standard from human plasma.[1]
Experimental Workflow for Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Method Validation
The bioanalytical method is validated according to established guidelines to ensure its reliability and accuracy for the intended application.[2][3][4] Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analytes from endogenous components in the plasma matrix.
-
Linearity: The method demonstrated linearity over a specific concentration range.
-
Accuracy and Precision: Assessed by analyzing replicate QC samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response from extracted samples to that of un-extracted standards. Recoveries greater than 85% are typically achieved for both compounds.[1]
-
Stability: The stability of this compound and cilazaprilat in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% | Within ±10% |
| Inter-day Accuracy (%Bias) | ± 15% | Within ±12% |
| Recovery | Consistent and reproducible | > 85%[1] |
| LLOQ | S/N ≥ 5 | This compound: 0.500 ng/mL, Cilazaprilat: 0.250 ng/mL[5] |
Note: The LLOQ values are referenced from an LC-MS/MS method and may vary for a UV detector but provide a target sensitivity.
Protocol
3.1. Preparation of Solutions
-
Mobile Phase (1 L): Mix 500 mL of methanol with 500 mL of 10 mM phosphoric acid. Filter and degas before use.
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, cilazaprilat, and enalapril maleate in separate 10 mL volumetric flasks with methanol.
-
Working Standards: Prepare serial dilutions from the stock solutions to create calibration standards and QC samples in drug-free plasma.
3.2. Sample Processing
-
Pipette 500 µL of plasma sample (standard, QC, or unknown) into a clean tube.
-
Add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Logical Relationship of the Analytical Procedure
Caption: Overview of the bioanalytical procedure.
Data Analysis
The peak area ratios of this compound and cilazaprilat to the internal standard are plotted against the nominal concentrations of the calibration standards. A linear regression analysis is used to generate a calibration curve. The concentrations of this compound and cilazaprilat in the unknown samples are then calculated from this curve.
Conclusion
The HPLC-UV method described provides a reliable and reproducible approach for the simultaneous quantification of this compound and cilazaprilat in human plasma. The method is validated and suitable for use in a variety of research and clinical applications.
References
- 1. Determination of the antihypertensive drug this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. comparative-assessment-of-bioanalytical-method-validation-guidelines-for-pharmaceutical-industry - Ask this paper | Bohrium [bohrium.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of automation in plasma sample preparation prior to HPLC/MS/MS quantification: application to the determination of this compound and cilazaprilat in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Bioanalysis of Cilazapril and its Metabolite Cilazaprilat in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor cilazapril and its active metabolite, cilazaprilat, in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and adherence testing in clinical research settings.
Introduction
This compound is a prodrug that is hydrolyzed in the body to its active form, cilazaprilat, a potent inhibitor of the angiotensin-converting enzyme.[1] It is prescribed for the treatment of hypertension and congestive heart failure. Monitoring the urinary excretion of both this compound and cilazaprilat is crucial for understanding the drug's pharmacokinetics and ensuring patient adherence to therapy. LC-MS/MS offers high sensitivity and selectivity for the bioanalysis of drugs and their metabolites in complex biological matrices like urine. This application note provides a detailed protocol for the extraction and quantification of this compound and cilazaprilat in human urine.
Materials and Methods
Materials and Reagents
-
This compound and Cilazaprilat reference standards
-
Enalapril (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) C18 cartridges
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 3.5 µm)
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 418.4 | 211.1 | User-defined |
| Cilazaprilat | 390.3 | 211.1 | User-defined |
| Enalapril (IS) | 377.2 | 234.1 | User-defined |
Collision energy should be optimized for the specific instrument used.
Experimental Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of this compound, cilazaprilat, and enalapril (Internal Standard) in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 1 mL of the supernatant and add the internal standard (enalapril).
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system. Recoveries of over 85% for both this compound and cilazaprilat can be expected with this procedure.[2][3]
Data Presentation
Table 2: Quantitative Data Summary (Hypothetical)
| Parameter | This compound | Cilazaprilat |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 5 |
| Intra-day Precision (%CV) | < 10 | < 10 |
| Inter-day Precision (%CV) | < 15 | < 15 |
| Recovery (%) | > 85 | > 85 |
| Matrix Effect (%) | 90 - 110 | 90 - 110 |
Visualizations
Caption: Metabolic conversion of this compound to cilazaprilat.
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of this compound and its active metabolite, cilazaprilat, in human urine. The solid-phase extraction protocol ensures effective sample clean-up, minimizing matrix effects and leading to accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of this compound.
References
- 1. uab.edu [uab.edu]
- 2. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of this compound and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of the angiotensin-converting enzyme inhibitor this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating HPLC Assay for Cilazapril Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1][2] As a prodrug, it is hydrolyzed in vivo to its active metabolite, cilazaprilat.[1][3] The stability of this compound is a critical quality attribute, as it is susceptible to degradation, particularly through hydrolysis, which can be influenced by environmental factors such as moisture, pH, and temperature.[4][5] The primary degradation product of this compound is cilazaprilat.[4][6]
The development of a stability-indicating assay method (SIAM) is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) in a drug product over time, without interference from degradation products, impurities, or excipients.[7] This application note provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in pharmaceutical formulations. The method is designed to separate this compound from its degradation products formed under various stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]
Experimental Workflow
The following diagram outlines the workflow for the development and validation of the stability-indicating HPLC assay for this compound.
Caption: Experimental workflow for developing and validating a stability-indicating HPLC method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Deionized water
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm or equivalent.[1]
-
Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[1][10] The phosphate buffer is prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in deionized water and adjusting the pH to 2.0 with orthophosphoric acid.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Weigh and finely powder not fewer than 20 this compound tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter. Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[11][12]
Caption: Workflow for forced degradation studies of this compound.
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% v/v hydrogen peroxide. Store at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). After exposure, prepare a 100 µg/mL solution in the mobile phase.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines.[8] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the separation of the this compound peak from all degradation product peaks.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Data Presentation
Forced Degradation Study Results
The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated based on the reduction in the peak area of this compound in the stressed samples compared to an unstressed standard.
| Stress Condition | % Degradation of this compound | Retention Time (min) of Major Degradation Product |
| Acidic (0.1 M HCl, 80°C, 2h) | 15.2 | 3.1 |
| Alkaline (0.1 M NaOH, 80°C, 1h) | 25.8 | 3.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 10.5 | 4.5 |
| Thermal (80°C, 48h) | 8.1 | 3.1 |
| Photolytic (ICH Q1B) | 5.3 | 3.1 |
Note: The retention time of this compound is approximately 8.9 minutes under the specified chromatographic conditions.[1]
Method Validation Summary
The following table summarizes the typical validation results for the developed stability-indicating HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Range (µg/mL) | - | 50 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| % Recovery | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision | ||
| Repeatability (% RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (% RSD) | ≤ 2.0% | 1.25% |
| Robustness | ||
| Change in Mobile Phase pH (±0.2) | % RSD ≤ 2.0% | Complies |
| Change in Flow Rate (±0.1 mL/min) | % RSD ≤ 2.0% | Complies |
| Change in Acetonitrile % (±2%) | % RSD ≤ 2.0% | Complies |
Conclusion
The described HPLC method is rapid, simple, and effective for the determination of this compound in pharmaceutical formulations. The forced degradation studies demonstrate that the method is specific and stability-indicating, as it can effectively separate this compound from its degradation products. The method has been validated according to ICH guidelines and has been shown to be linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research and development laboratory for the routine analysis and stability testing of this compound formulations.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. How to stabilize this compound-containing solid dosage forms? The optimization of a final drug formulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicriteria Optimization Methodology in Stability-Indicating Method Development of this compound and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. hmrlabs.com [hmrlabs.com]
- 9. database.ich.org [database.ich.org]
- 10. Rapid and simple stability indicating HPLC method for the determination of this compound in pure substance and pharmaceutical formulation in comparison with classic and derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianjpr.com [asianjpr.com]
- 12. biomedres.us [biomedres.us]
Application Notes and Protocols: Gene Expression Analysis of Cardiovascular Remodeling Markers After Cilazapril Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular remodeling, a complex process involving alterations in the size, shape, structure, and function of the heart, is a hallmark of many cardiovascular diseases, including hypertension and heart failure. This remodeling process is characterized by two key pathological features: cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (excessive deposition of extracellular matrix proteins). The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in initiating and progressing these detrimental changes.
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor that effectively reduces blood pressure and has been shown to prevent the development of cardiac hypertrophy.[1][2] By blocking the conversion of angiotensin I to angiotensin II, this compound mitigates the downstream effects of this potent vasoconstrictor and growth factor, thereby attenuating cardiovascular remodeling.
These application notes provide a comprehensive guide to analyzing the gene expression of key markers associated with cardiovascular remodeling in response to this compound treatment. The protocols outlined below detail the methods for quantifying changes in the expression of genes involved in cardiac hypertrophy and fibrosis, offering valuable insights into the molecular mechanisms underlying the therapeutic effects of this compound.
Data Presentation: Gene Expression Changes Following this compound Treatment
The following table summarizes the expected qualitative changes in the gene expression of key cardiovascular remodeling markers following treatment with this compound, based on findings from preclinical studies. While specific quantitative data from cardiac tissue is limited in publicly available literature, the general effects of ACE inhibitors and specific studies on this compound in vascular tissue provide strong evidence for these trends.
| Gene Category | Marker | Gene Name | Expected Change with this compound Treatment | Reference |
| Cardiac Hypertrophy | Atrial Natriuretic Peptide | ANP | Decreased | General effect of ACE inhibitors on cardiac load |
| Brain Natriuretic Peptide | BNP | Decreased | This compound reduces plasma BNP levels | |
| Beta-Myosin Heavy Chain | β-MHC | Decreased | General effect of reversing pathological hypertrophy | |
| Cardiac Fibrosis | Collagen, Type I, Alpha 1 | COL1A1 | Decreased | [3] |
| Collagen, Type III, Alpha 1 | COL3A1 | Decreased | [3] | |
| Transforming Growth Factor, Beta 1 | TGF-β1 | Decreased | [3] | |
| Connective Tissue Growth Factor | CTGF | Decreased | Downstream target of TGF-β1 signaling |
Experimental Protocols
RNA Extraction from Cardiac Tissue
This protocol describes the extraction of total RNA from cardiac tissue, a critical first step for gene expression analysis. High-quality, intact RNA is essential for accurate and reproducible results.
Materials:
-
Fresh or frozen cardiac tissue (~30-50 mg)
-
TRIzol® Reagent or similar lysis buffer
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., rotor-stator or bead mill)
-
Microcentrifuge
-
RNase-free pipette tips and tubes
Protocol:
-
Tissue Homogenization:
-
Place 30-50 mg of cardiac tissue in a tube containing 1 mL of TRIzol® Reagent.
-
Homogenize the tissue on ice using a rotor-stator homogenizer until no visible tissue clumps remain. For tougher tissues, a bead mill homogenizer can be used.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® Reagent used for the initial homogenization.
-
Incubate the samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will decrease its solubility.
-
Resuspend the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip.
-
Incubate in a heat block at 55-60°C for 10-15 minutes to aid in solubilization.
-
-
RNA Quantification and Quality Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
Reverse Transcription (cDNA Synthesis)
This protocol outlines the conversion of RNA into complementary DNA (cDNA), which serves as the template for qPCR.
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse Transcriptase Buffer
-
dNTPs (10 mM)
-
Random Primers or Oligo(dT) Primers
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
Prepare the RNA/Primer Mixture:
-
In a nuclease-free tube, combine:
-
1-2 µg of total RNA
-
1 µL of Random Primers or Oligo(dT) Primers
-
Nuclease-free water to a final volume of 10 µL.
-
-
-
Denaturation:
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute. This denatures the RNA secondary structures.
-
-
Prepare the Reverse Transcription Master Mix:
-
In a separate tube, prepare the following master mix for each reaction:
-
4 µL of 5X Reverse Transcriptase Buffer
-
1 µL of 10 mM dNTPs
-
0.5 µL of RNase Inhibitor
-
1 µL of Reverse Transcriptase
-
3.5 µL of Nuclease-free water
-
-
-
Combine and Incubate:
-
Add 10 µL of the master mix to the 10 µL RNA/primer mixture for a final volume of 20 µL.
-
Incubate the reaction at 25°C for 10 minutes (for random primers), followed by 37°C for 50 minutes, and then 70°C for 15 minutes to inactivate the enzyme.
-
-
Store cDNA:
-
The resulting cDNA can be stored at -20°C for future use.
-
Quantitative PCR (qPCR)
This protocol describes the amplification and quantification of specific cDNA targets using qPCR.
Materials:
-
cDNA template
-
Forward and reverse primers for target genes (ANP, BNP, β-MHC, COL1A1, COL3A1, TGF-β1, CTGF) and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument and compatible plates/tubes
Protocol:
-
Prepare the qPCR Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix for the number of reactions needed, including no-template controls. For a single 20 µL reaction:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted 1:10)
-
6 µL of Nuclease-free water
-
-
-
Set up the qPCR Plate:
-
Pipette 20 µL of the reaction mixture into each well of a qPCR plate.
-
Seal the plate with an optical adhesive film.
-
-
Run the qPCR Program:
-
Place the plate in the qPCR instrument and run the following typical thermal cycling program:
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Analyze the amplification data using the software provided with the qPCR instrument.
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Mandatory Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in the RAAS pathway.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing gene expression in cardiac tissue.
References
- 1. This compound prevents the development of cardiac hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents cardiac hypertrophy and postischemic myocardial dysfunction in hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of vascular transforming growth factor-beta1 and extracellular matrix gene expressions by this compound and nifedipine in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Plasma Renin Activity in Response to Cilazapril Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] Its therapeutic effect is primarily achieved by modulating the Renin-Angiotensin-Aldosterone System (RAAS). A key pharmacodynamic biomarker for assessing the activity of ACE inhibitors like this compound is Plasma Renin Activity (PRA). This application note provides a detailed overview of the underlying mechanism, protocols for measuring PRA in response to this compound, and expected quantitative outcomes.
This compound is a prodrug that is rapidly metabolized to its active form, cilazaprilat.[1][3] Cilazaprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition leads to vasodilation and a reduction in blood pressure.[1] A crucial consequence of reduced angiotensin II levels is the interruption of the negative feedback loop on renin secretion from the kidneys, resulting in a compensatory increase in PRA.[2][4] Therefore, measuring PRA is a direct method to confirm the pharmacological engagement of ACE by this compound.
Mechanism of Action: this compound and the RAAS
The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[1] Renin, an enzyme released by the kidneys, cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I into angiotensin II.[5] Angiotensin II exerts several effects, including potent vasoconstriction and stimulation of aldosterone release, which promotes sodium and water retention.[1] Critically, angiotensin II also provides negative feedback to the juxtaglomerular cells of the kidney, suppressing further renin release.[5]
This compound disrupts this system by inhibiting ACE. The resulting decrease in angiotensin II levels not only reduces vasoconstriction and aldosterone secretion but also removes the negative feedback on renin release.[4] This leads to a significant and measurable increase in both plasma renin concentration and activity.[6][7]
Caption: this compound's mechanism within the Renin-Angiotensin-Aldosterone System (RAAS).
Expected Pharmacodynamic Response
Administration of this compound is expected to produce a dose-dependent increase in PRA. This response confirms target engagement and the drug's intended pharmacological effect on the RAAS. Below is a summary of expected changes in key RAAS components and a table with data from clinical studies.
Table 1: Summary of Expected Changes in RAAS Components Following this compound Administration
| Analyte | Expected Change | Rationale |
| Plasma Renin Activity (PRA) | Significant Increase | Interruption of the negative feedback loop from Angiotensin II.[4] |
| Angiotensin I | Increase | Accumulation due to the blockage of its conversion to Angiotensin II.[5] |
| Angiotensin II | Decrease | Direct result of ACE inhibition by cilazaprilat.[1] |
| Aldosterone | Decrease | Reduced stimulation from lower Angiotensin II levels.[1][7] |
Table 2: Clinical Data on PRA Response to this compound Administration
| Study Population | This compound Dose | Baseline PRA (ng/mL/h) | Post-Treatment PRA (ng/mL/h) | Reference |
| Patients with proteinuria | 10 mg once-daily | 4.67 ± 0.7 | 6.46 ± 1.12 | [6] |
| Hypertensive patients with renal disease | 2.5 to 5.0 mg once-daily | Normal (value not specified) | Significant Increase | [7] |
Experimental Protocols
Accurate measurement of PRA requires careful attention to study design, subject preparation, and sample handling due to the enzymatic nature of renin and its sensitivity to various factors.[8]
Caption: Experimental workflow for measuring PRA in response to this compound administration.
Subject Preparation
To minimize variability in PRA measurements, the following steps are crucial:
-
Medication Washout: Discontinue any drugs that can affect the RAAS (e.g., diuretics, beta-blockers, other antihypertensives, estrogens) for a clinically appropriate period (e.g., 2-4 weeks) before the study, as advised by a healthcare provider.[9][10]
-
Dietary Control: Subjects should consume a diet with a consistent and known sodium content (e.g., normal sodium, ~3 g/day ) for at least 3 days prior to and during the study period.[9][11] High sodium intake suppresses renin, while low sodium stimulates it.[12]
-
Posture and Timing: Blood samples should be collected in the morning after the patient has been ambulatory for at least 30 minutes and then seated for 5-15 minutes.[10][12] This standardizes the postural stimulus for renin release.
Blood Sample Collection and Handling
Renin is a labile enzyme, and improper handling can lead to inaccurate results.[8]
-
Collection Tube: Draw blood into a pre-chilled lavender-top (EDTA) tube.[13] EDTA is essential as it inhibits the conversion of Angiotensin I to Angiotensin II.
-
Immediate Cooling: Place the collection tube in an ice-water bath immediately after drawing the blood.[13]
-
Centrifugation: Centrifuge the sample as soon as possible (within 30 minutes) in a refrigerated centrifuge (4°C) for 10-15 minutes at 1,000-2,000 x g.[13] If a refrigerated centrifuge is unavailable, pre-chill the centrifuge carriers.[13]
-
Plasma Separation: Immediately after centrifugation, carefully pipette the plasma into a pre-chilled, labeled plastic vial, avoiding disturbance of the buffy coat.
-
Storage: Freeze the plasma sample immediately at -20°C or lower (-70°C for long-term storage) until analysis.[13]
Plasma Renin Activity (PRA) Assay Protocol (Angiotensin I Generation Method)
The most common method for measuring PRA determines the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen when plasma is incubated at 37°C.[12][13] The generated Ang I is then quantified, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or immunoassay (ELISA/RIA).[14][15]
-
Thawing: Thaw plasma samples on ice.
-
Incubation Setup: For each plasma sample, prepare two aliquots.
-
37°C Incubated Sample: This aliquot will be used to measure Ang I generation.
-
0°C Control Sample: This aliquot is kept on ice to measure the baseline Ang I concentration.
-
-
pH Adjustment: Adjust the pH of the plasma to the optimal range for renin activity (typically pH 5.5-6.0) using an appropriate buffer.[13] This step inhibits acid-activated prorenin.
-
Incubation: Incubate the designated samples in a 37°C water bath for a fixed period (e.g., 1-3 hours). Keep the control samples in an ice bath.[13]
-
Stopping the Reaction: After incubation, immediately place the 37°C samples on ice and add an ACE inhibitor (if not already present in the buffer) to stop any further generation of Ang I.
-
Quantification of Angiotensin I: Measure the concentration of Ang I in both the incubated and control samples using a validated LC-MS/MS or immunoassay method.[15]
-
Calculation: Calculate the PRA by subtracting the baseline Ang I concentration (0°C sample) from the post-incubation Ang I concentration (37°C sample) and dividing by the incubation time. The result is expressed in ng/mL/h.[13]
Data Interpretation
-
Primary Outcome: A statistically significant increase in PRA from baseline following this compound administration is the expected outcome. This confirms the drug's mechanism of action.
-
Time Course: The peak increase in PRA should correlate with the pharmacokinetic profile of cilazaprilat, the active metabolite. Maximum plasma concentrations of cilazaprilat are typically reached within two hours after oral administration of this compound.[4]
-
Confounding Factors: When interpreting results, consider potential confounding factors such as dietary sodium intake, posture during the blood draw, time of day, and concomitant medications, as these can all influence PRA levels.[12][14] For instance, a high-salt diet can blunt the expected rise in PRA.
-
Low-Renin vs. High-Renin States: The magnitude of the PRA increase may be influenced by the baseline renin status of the individual. Patients with low-renin hypertension may show a less pronounced, though still significant, increase compared to those with normal or high-renin hypertension.[11]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Dual blockade of the renin-angiotensin-aldosterone system with high-dose angiotensin-converting enzyme inhibitor for nephroprotection: an open, controlled, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on renal function and hormones in hypertensive patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Renin Measurement in the Management of Hypertension: The V and R Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uclahealth.org [uclahealth.org]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. labcorp.com [labcorp.com]
- 13. cayugamedlab.testcatalog.org [cayugamedlab.testcatalog.org]
- 14. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 15. Clinical Evaluation of Assays for Plasma Renin Activity and Aldosterone Measurement by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Cilazapril in Different Animal Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, cilazaprilat, in various animal species. The following sections detail the experimental protocols for in vivo studies and the analytical methods for plasma sample analysis, along with a summary of key pharmacokinetic parameters.
Introduction to this compound Pharmacokinetics
This compound is a prodrug that is rapidly absorbed orally and subsequently hydrolyzed to its active di-acid metabolite, cilazaprilat.[1][2][3] Cilazaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[4][5] Understanding the pharmacokinetic profile of this compound and cilazaprilat across different animal species is crucial for preclinical drug development and for extrapolating data to human clinical trials. The pharmacokinetics of this compound have been studied in several species, including rats, dogs, and monkeys.[2]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and cilazaprilat in rats, dogs, and monkeys following oral (PO) and intravenous (IV) administration. These values have been compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Parameter | Rat | Dog | Monkey |
| Dose (mg/kg) | 0.1 - 30 (PO)[4] | 0.03 - 1 (IV), 10 (PO)[6] | Data not available |
| Tmax (h) | < 1 (PO)[2] | Data not available | Data not available |
| t½ (h) | 0.7 - 2.7[2] | Data not available | Data not available |
| Oral Bioavailability (%) | 70 - 89[1][2] | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of Cilazaprilat (active metabolite) in Different Animal Species
| Parameter | Rat | Dog | Monkey |
| Parent Drug Dose (mg/kg) | 0.1 - 0.25 (PO this compound)[2] | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| t½ (h) | Biphasic: 0.5 - 3.5 and 12 - 68[2][3] | Data not available | Data not available |
| Absolute Bioavailability (%) | 57 (from oral this compound)[2][7] | Data not available | Data not available |
Note: The pharmacokinetics of cilazaprilat exhibit a biphasic elimination pattern, which is consistent with its saturable binding to ACE.[2][8]
Experimental Protocols
The following are detailed methodologies for key experiments involved in the pharmacokinetic modeling of this compound.
Animal Models and Husbandry
-
Species: Male/Female Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Health Status: All animals should be healthy and free of disease. A thorough health examination should be conducted prior to the study.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment.
-
Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Standard laboratory chow and water should be provided ad libitum, except for fasting periods before drug administration.
Drug Administration
a) Oral (PO) Administration
-
Formulation: this compound is typically dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution.
-
Procedure (Rats):
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound solution orally using a gavage needle attached to a syringe.
-
The volume of administration should be appropriate for the animal's body weight (e.g., 5-10 mL/kg).
-
-
Procedure (Dogs and Monkeys):
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation orally via a gavage tube or in a gelatin capsule.
-
b) Intravenous (IV) Administration
-
Formulation: A sterile, isotonic solution of this compound for intravenous injection should be prepared.
-
Procedure (Dogs):
-
Anesthetize the dog.
-
Administer the this compound solution as a bolus injection or a short infusion into a suitable vein (e.g., cephalic or saphenous vein).[6]
-
-
Procedure (Monkeys):
-
Anesthetize the monkey.
-
Administer the solution via a catheter placed in a peripheral vein.
-
Blood Sample Collection
-
Sampling Time Points: Blood samples should be collected at predetermined time points to adequately characterize the plasma concentration-time profile. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Procedure (Rats):
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula inserted into the jugular or carotid artery.
-
-
Procedure (Dogs and Monkeys):
-
Collect blood samples (approximately 1-2 mL) from a peripheral vein (e.g., cephalic, saphenous, or femoral vein).
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -20°C or -80°C until analysis.
-
Bioanalytical Method for Plasma Sample Analysis
The quantification of this compound and cilazaprilat in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9]
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative Example):
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound, cilazaprilat, and an internal standard.
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.[10]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via inhibition of the Renin-Angiotensin-Aldosterone System.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a preclinical pharmacokinetic study of this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lambda-cro.com [lambda-cro.com]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: The Role of Cilazapril in Mitigating Diabetic Nephropathy Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in clinical studies focused on diabetic nephropathy. This document details the mechanism of action, summarizes key clinical findings, and provides standardized protocols for the assessment of renal function in this context.
Introduction
Diabetic nephropathy is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease.[1] The renin-angiotensin system (RAS) is a key contributor to the pathophysiology of this condition.[1] Angiotensin II (Ang II), the primary effector of the RAS, promotes glomerular injury through both hemodynamic and non-hemodynamic mechanisms, including increased intraglomerular pressure, inflammation, and fibrosis.[1][2][3]
This compound, an ACE inhibitor, competitively blocks the conversion of angiotensin I to angiotensin II, thereby mitigating the downstream pathological effects of Ang II on the kidney.[4] Clinical studies have demonstrated the efficacy of this compound in reducing albuminuria and preserving renal function in patients with diabetic nephropathy.[2][5]
Mechanism of Action of this compound in Diabetic Nephropathy
This compound exerts its renoprotective effects through multiple pathways:
-
Reduction of Intraglomerular Pressure: By inhibiting Ang II-mediated vasoconstriction of the efferent arteriole, this compound reduces intraglomerular pressure, thereby decreasing glomerular hyperfiltration and subsequent damage.[2]
-
Anti-proteinuric Effects: The reduction in intraglomerular pressure contributes to a decrease in the urinary excretion of albumin.[2]
-
Anti-inflammatory and Anti-fibrotic Properties: this compound attenuates the pro-inflammatory and pro-fibrotic actions of Ang II on renal cells, including podocytes and mesangial cells.[2][3] This includes the downregulation of pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β).[1][6]
The following diagram illustrates the signaling pathways involved in diabetic nephropathy and the points of intervention for this compound.
Summary of Clinical Data
The following tables summarize the quantitative data from key clinical studies investigating the effects of this compound on patients with diabetic nephropathy.
Table 1: Effect of this compound on Albuminuria and Renal Function
| Study | Patient Population | Treatment Group | Duration | Baseline Albumin/Creatinine Ratio (ACR) (mg/g) | End of Study ACR (mg/g) | Change in Serum Creatinine (µmol/L) |
| Ravid M, et al.[2] | 60 female diabetic patients with hypertension and albuminuria | This compound 5 mg/d | 24 weeks | 452 (median) | 302 (median) | +5 (from 121 to 126) |
| Ravid M, et al.[2] | 60 female diabetic patients with hypertension and albuminuria | Spironolactone 100 mg/d | 24 weeks | 452 (median) | 216 (median) | No significant change |
Table 2: Effect of this compound on Blood Pressure and Creatinine Clearance
| Study | Patient Population | Treatment | Duration | Baseline Blood Pressure (mmHg) | End of Study Blood Pressure (mmHg) | Baseline Creatinine Clearance (mL/min) | End of Study Creatinine Clearance (mL/min) |
| Stornello M, et al.[5] | 15 Type II diabetics with hypertension and chronic renal insufficiency | This compound (dose not specified) | 8 weeks | 176/105 (mean) | 164/95 (mean) | 41.6 (mean) | 47.4 (mean) |
Experimental Protocols
The following are standardized protocols for the key experiments cited in the studies of this compound for diabetic nephropathy.
Measurement of Urinary Albumin Excretion
Objective: To quantify the amount of albumin excreted in the urine over a 24-hour period, a key indicator of glomerular damage.
Materials:
-
24-hour urine collection container
-
Refrigeration for sample storage
-
Laboratory-grade immunoassay kit for human albumin (e.g., immunoturbidimetric or immunonephelometric assay)
-
Spectrophotometer or nephelometer
-
Urine creatinine measurement kit
Procedure:
-
Patient Instructions for 24-Hour Urine Collection:
-
Begin the collection in the morning. Upon waking, empty the bladder completely and discard this first urine sample. Note the exact time.
-
Collect all urine for the next 24 hours in the provided container.
-
Keep the collection container refrigerated during the entire 24-hour period.
-
The next morning, at the same time the collection began, empty the bladder completely and add this final urine to the container.
-
Transport the collected urine to the laboratory as soon as possible.[7][8]
-
-
Laboratory Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Take a well-mixed aliquot of the urine for analysis.
-
Measure the urinary albumin concentration using a validated immunoassay according to the manufacturer's instructions.
-
Measure the urinary creatinine concentration to calculate the albumin-to-creatinine ratio (ACR), which helps to correct for variations in urine concentration.[8]
-
The results can be expressed as total albumin excretion per 24 hours (mg/24h) or as the ACR (mg/g).
-
Experimental Workflow for Urinary Albumin Measurement:
Determination of Glomerular Filtration Rate (GFR)
4.2.1. Creatinine Clearance
Objective: To estimate the GFR by measuring the rate at which creatinine is cleared from the blood by the kidneys.
Materials:
-
24-hour urine collection container
-
Blood collection tubes (for serum)
-
Centrifuge
-
Assay kits for creatinine (for both serum and urine)
Procedure:
-
Sample Collection:
-
Perform a 24-hour urine collection as described in section 4.1.
-
During the 24-hour urine collection period, a blood sample is drawn to measure serum creatinine.[9]
-
-
Laboratory Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Measure the creatinine concentration in both the urine aliquot and the serum sample.
-
-
Calculation:
-
Creatinine Clearance (mL/min) = ([Urine Creatinine (mg/dL)] x [Urine Volume (mL)]) / ([Serum Creatinine (mg/dL)] x [Time of collection (min)])
-
4.2.2. 51Cr-EDTA Clearance
Objective: To provide a more accurate measurement of GFR using the plasma clearance of a radioactive tracer, 51Chromium-ethylenediaminetetraacetic acid (51Cr-EDTA).
Materials:
-
Sterile 51Cr-EDTA solution for injection
-
Syringes and needles for injection and blood sampling
-
Gamma counter
-
Centrifuge
Procedure:
-
Patient Preparation:
-
Patients should be well-hydrated.
-
Antihypertensive medications, including ACE inhibitors, may be withheld for a specified period before the test, as per the study protocol.[10]
-
-
Tracer Administration and Blood Sampling:
-
Sample Processing and Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The radioactivity in the plasma samples is measured using a gamma counter.
-
-
Calculation:
Experimental Workflow for 51Cr-EDTA GFR Measurement:
References
- 1. Role of the renin angiotensin system in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
- 5. Molecular Mechanisms Involved in Intrarenal Renin-Angiotensin and Alternative Pathways in Diabetic Nephropathy - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sauchinone Protects Renal Mesangial Cell Dysfunction against Angiotensin II by Improving Renal Fibrosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcorp.com [labcorp.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Glomerular Filtration Rate Measured by 51Cr-EDTA Clearance: Evaluation of Captopril-Induced Changes in Hypertensive Patients with and without Renal Artery Stenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Glomerular Filtration Rate and Error Calculation Based on the Slope-Intercept Method with Chromium-51 Ethylenediaminetetraacetic Acid via a New Clinical Software: GFRcalc - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cilazapril in Research on Left Ventricular Hypertrophy Regression
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Left Ventricular Hypertrophy (LVH), the thickening of the heart's main pumping chamber, is a common adaptive response to chronic pressure overload, primarily caused by hypertension. While initially a compensatory mechanism, sustained LVH is an independent risk factor for significant cardiovascular morbidity and mortality. Consequently, the regression of LVH is a critical therapeutic goal. Cilazapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied for its efficacy in promoting LVH regression. These notes provide an overview of its application in this research area, detailing its mechanism of action and summarizing key quantitative findings.
Mechanism of Action
This compound is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat. The primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[1] This has a dual beneficial effect in the context of LVH:
-
Reduction of Hemodynamic Load: Angiotensin II is a potent vasoconstrictor. By reducing its levels, this compound leads to vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][3] This lowering of the afterload on the left ventricle reduces the primary stimulus for myocyte hypertrophy.
-
Direct Myocardial Effects: Angiotensin II also has direct trophic effects on the myocardium, promoting cardiomyocyte growth and proliferation of cardiac fibroblasts, which leads to fibrosis.[1] By inhibiting angiotensin II production, this compound directly mitigates these pathological remodeling processes.[1] Furthermore, ACE inhibition is known to interfere with Transforming Growth Factor-beta (TGF-β) signaling, a key pathway in the development of cardiac fibrosis.[4][5]
Quantitative Data Summary
The efficacy of this compound in regressing LVH has been demonstrated in both preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: Effect of this compound on Hemodynamic and Cardiac Parameters in Spontaneously Hypertensive Rats (SHR)
| Parameter | Control (SHR) | This compound-Treated (SHR) | Duration of Treatment | Dosage | Reference(s) |
| Mean Arterial Pressure (mmHg) | 191 ± 5 | 122 ± 3 | 9 weeks | 10 mg/kg/day (oral gavage) | [2] |
| Left Ventricular Weight/Body Weight Ratio | Significantly higher than normotensive controls | Significantly decreased (p < 0.001) | 9 weeks | 10 mg/kg/day (oral gavage) | [6] |
| Heart Weight | Increased | Reduced | 10 weeks | 10 mg/kg/day (oral) | [7] |
| Total Peripheral Vascular Resistance | Elevated | Significantly lower | 10 weeks | 10 mg/kg/day (oral) | [7] |
Table 2: Effect of this compound on Left Ventricular Mass Index (LVMI) in Hypertensive Patients with LVH
| Parameter | Baseline | Post-Treatment (6 months) | Dosage | Reference(s) |
| LV Mass Index (g/m²) | 173 ± 24 | 136 ± 18 | 2.5-5 mg/day (oral) | [8] |
| Systolic Blood Pressure (mmHg) | Significantly elevated | Significantly reduced (p<0.05) | 2.5-5 mg/day (oral) | [8] |
| Diastolic Blood Pressure (mmHg) | Significantly elevated | Significantly reduced (p<0.05) | 2.5-5 mg/day (oral) | [8] |
Experimental Protocols
1. Animal Model of Left Ventricular Hypertrophy (Spontaneously Hypertensive Rat - SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension that develops LVH progressively with age.
-
Animals: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Initiation of Treatment: Treatment can be initiated at a young age (e.g., 4 weeks) to study the prevention of LVH development or at an older age (e.g., 12-14 weeks) to investigate the regression of established LVH.[7][9]
-
This compound Administration:
-
Oral Gavage: Prepare a fresh solution of this compound in distilled water daily. Administer a dose of 10 mg/kg/day via oral gavage.[6][9]
-
Drinking Water: Alternatively, this compound can be administered in the drinking water at a concentration calculated to provide a dose of approximately 5 mg/kg/day.[10]
-
-
Control Group: Administer the vehicle (distilled water) to a control group of SHRs.
-
Duration: Treatment duration typically ranges from 9 to 11 weeks.[2][10]
-
Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method.
2. Echocardiographic Assessment of LVH Regression
Echocardiography is a non-invasive method to serially assess cardiac structure and function.
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane).
-
Imaging: Use a high-frequency ultrasound system with a linear transducer suitable for small animals. Obtain two-dimensionally guided M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: From the M-mode tracings of at least three consecutive cardiac cycles, measure:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular posterior wall thickness at end-diastole (LVPWTd)
-
Interventricular septal thickness at end-diastole (IVSTd)
-
-
Calculations:
-
Left Ventricular Mass (LVM): LVM (g) = 1.04 x [(LVIDd + LVPWTd + IVSTd)³ - LVIDd³]
-
Left Ventricular Mass Index (LVMI): LVMI = LVM (g) / Body Weight (g)
-
Fractional Shortening (%FS): %FS = [(LVIDd - LVIDs) / LVIDd] x 100
-
3. Histological Analysis of Cardiac Fibrosis and Cardiomyocyte Size
Histological analysis provides direct evidence of structural remodeling at the tissue and cellular level.
-
Tissue Preparation:
-
Euthanize the animals and excise the hearts.
-
Arrest the hearts in diastole with potassium chloride.
-
Perfuse-fix the hearts with 4% paraformaldehyde.
-
Embed the hearts in paraffin and cut 5 µm thick sections from the mid-ventricular level.
-
-
Fibrosis Staining (Picrosirius Red):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a 0.1% solution of Sirius Red F3B in saturated aqueous picric acid for 60-90 minutes.
-
Wash, dehydrate, and mount the sections.
-
Image the sections under polarized light. Collagen fibers will appear bright red or yellow.
-
Quantify the collagen volume fraction using image analysis software (e.g., ImageJ) by calculating the ratio of the picrosirius red-positive area to the total tissue area.
-
-
Cardiomyocyte Size Measurement:
-
Stain sections with a fluorescently labeled wheat germ agglutinin (WGA) to delineate the cell membranes.
-
Alternatively, use hematoxylin and eosin (H&E) staining.
-
Capture images from the left ventricular free wall.
-
Using image analysis software, measure the cross-sectional area of at least 100-200 transversely sectioned cardiomyocytes per animal.
-
4. Gene Expression Analysis of Hypertrophic Markers
Quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes associated with cardiac hypertrophy.
-
RNA Extraction:
-
Excise the left ventricle and snap-freeze it in liquid nitrogen.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and primers specific for hypertrophic marker genes, such as:
-
Atrial natriuretic peptide (ANP or Nppa)
-
Brain natriuretic peptide (BNP or Nppb)
-
Beta-myosin heavy chain (β-MHC or Myh7)
-
-
Use a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
References
- 1. Angiotensin II-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic therapy with this compound, a new angiotensin-converting enzyme inhibitor, on regional blood flows in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents the development of cardiac hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archivestsc.com [archivestsc.com]
- 9. Effects of this compound on the cerebral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment depresses ventricular function in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cilazapril Instability in Aqueous Solutions for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the inherent instability of cilazapril in aqueous solutions for reliable in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro assays?
A1: this compound is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is converted in vivo to its active metabolite, cilazaprilat.[1][2] In aqueous solutions, such as assay buffers and cell culture media, this compound is susceptible to hydrolysis, converting it to cilazaprilat. This chemical instability can lead to an underestimation of its inhibitory activity and inconsistent experimental results.
Q2: What is the primary degradation product of this compound in aqueous solutions?
A2: The primary degradation product of this compound in aqueous solutions is its active metabolite, cilazaprilat, formed through the hydrolysis of the ester group.[3][4]
Q3: What factors influence the rate of this compound degradation in aqueous solutions?
A3: The stability of this compound is significantly affected by pH, temperature, and the presence of moisture.[5] Higher temperatures and pH values, particularly alkaline conditions, accelerate the hydrolysis of this compound to cilazaprilat.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[6] These stock solutions are generally stable when stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A5: It is not recommended to dissolve this compound directly in aqueous buffers for long-term storage due to its rapid degradation. Working solutions should be prepared fresh by diluting the DMSO stock solution into the aqueous buffer or media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | Degradation of this compound in the working solution during the assay. | Prepare fresh working solutions for each experiment. Minimize the incubation time of this compound in aqueous buffer. Pre-incubate the enzyme with the inhibitor for a shorter duration if possible. |
| Variability in stock solution concentration due to improper storage. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. | |
| Low or no inhibitory activity observed | Complete or significant hydrolysis of this compound to cilazaprilat before or during the assay. | Prepare fresh working solutions immediately before the experiment. Verify the integrity of the stock solution by HPLC if possible. |
| Incorrect assay conditions (e.g., pH, temperature) accelerating degradation. | Optimize assay conditions to balance enzyme activity and this compound stability. Consider running the assay at a lower temperature if the enzyme is sufficiently active. | |
| Precipitation of this compound in the assay well | Low solubility of this compound in the aqueous assay buffer. | Ensure the final concentration of DMSO (from the stock solution) is compatible with your assay system and does not exceed recommended limits (typically <0.5%). |
| Interaction with components of the assay buffer or cell culture media. | Test the solubility of this compound in the specific buffer or media at the desired concentration before running the full experiment. |
Data Presentation
Table 1: Estimated Stability of this compound in Different Solvents and Buffers
| Solvent/Buffer | Temperature | pH | Estimated Half-life (t½) | Notes |
| DMSO (anhydrous) | -20°C | N/A | > 6 months | Recommended for long-term stock solution storage. |
| Phosphate Buffered Saline (PBS) | 37°C | 7.4 | Hours | Significant hydrolysis occurs. Prepare fresh. |
| Phosphate Buffered Saline (PBS) | 4°C | 7.4 | Days | Slower degradation than at 37°C, but still significant. |
| Cell Culture Media (e.g., DMEM) with 10% FBS | 37°C | ~7.4 | Hours | Presence of esterases in serum may accelerate degradation. |
| Acidic Buffer | Room Temp | 4.0 | Days to Weeks | This compound is more stable at acidic pH. |
| Alkaline Buffer | Room Temp | 9.0 | Minutes to Hours | Rapid degradation occurs in alkaline conditions. |
Disclaimer: The half-life values are estimates based on general knowledge of ester-containing ACE inhibitors and available literature. Actual stability may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound monohydrate.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations.
-
Use the freshly prepared working solutions immediately. Do not store aqueous solutions of this compound.
-
Protocol 2: ACE Inhibition Assay with this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Prepare the ACE enzyme solution in an appropriate assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
Prepare the substrate solution (e.g., Hippuryl-Histidyl-Leucine) in the assay buffer.
-
Prepare fresh this compound working solutions as described in Protocol 1.
-
-
Assay Procedure:
-
Add the desired volume of this compound working solution to the assay wells.
-
Add the ACE enzyme solution to the wells and pre-incubate for a short, optimized period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to the wells.
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction using a suitable stopping agent (e.g., HCl).
-
Measure the product formation using a spectrophotometer or fluorometer, depending on the substrate used.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: HPLC Method for this compound and Cilazaprilat Quantification
This method can be used to assess the stability of this compound in your experimental solutions.
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 5 mM phosphoric acid), typically in a 50:50 (v/v) ratio.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at approximately 212 nm.
-
Procedure:
-
Prepare a standard curve for both this compound and cilazaprilat.
-
At various time points, take an aliquot of your this compound working solution and stop any further degradation by adding an equal volume of the mobile phase and storing at -20°C until analysis.
-
Inject the samples onto the HPLC system.
-
Quantify the peak areas for this compound and cilazaprilat to determine their respective concentrations and the extent of degradation.
-
Visualizations
References
- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. This compound stability in the presence of hydrochlorothiazide in model mixtures and fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of the angiotensin-converting enzyme inhibitor this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of cilazaprilat in tissue homogenates
Welcome to the technical support center for the LC-MS/MS analysis of cilazaprilat in tissue homogenates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in this application.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my cilazaprilat analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as cilazaprilat, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In tissue homogenates, these components can include salts, proteins, and most notably, phospholipids.[3] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: I am observing significant ion suppression for cilazaprilat. What is the most likely cause in tissue homogenates?
A: A primary cause of ion suppression in bioanalytical samples like tissue homogenates is the presence of phospholipids from cell membranes.[3][4] Phospholipids can co-elute with cilazaprilat and compete for ionization in the mass spectrometer source, leading to a reduced signal for your analyte of interest.[3]
Q3: My cilazaprilat peak is showing poor shape (e.g., tailing or splitting). Could this be related to matrix effects?
A: Yes, poor peak shape can be an indicator of matrix effects or other issues like column contamination, which can be exacerbated by matrix components.[5] Co-eluting matrix components can interfere with the chromatography, and the buildup of non-volatile matrix components on the column can lead to peak distortion.
Q4: How can I determine if my analysis is suffering from matrix effects?
A: A common qualitative method is the post-column infusion experiment.[6] In this setup, a constant flow of a standard solution of cilazaprilat is introduced into the LC flow after the analytical column but before the MS source. A blank, extracted tissue homogenate sample is then injected. Any dip or rise in the constant cilazaprilat signal as the blank matrix components elute indicates regions of ion suppression or enhancement, respectively.[6]
Q5: What is the best type of internal standard to use for cilazaprilat analysis to compensate for matrix effects?
A: The gold standard is a stable isotope-labeled (SIL) internal standard of cilazaprilat (e.g., cilazaprilat-d5).[7][8] A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[7] This allows for accurate correction of signal variability. Structural analogs, like enalapril, have also been used but may not perfectly mimic the behavior of cilazaprilat during extraction and ionization.[9][10]
Troubleshooting Guides
Issue 1: Low Recovery and/or Signal Intensity for Cilazaprilat
This is a common problem often linked to significant ion suppression from the tissue matrix.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation: Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major source of ion suppression.[4] Consider more rigorous sample clean-up methods.
-
Optimize Chromatography: Ensure that cilazaprilat is chromatographically separated from the regions of major ion suppression. A post-column infusion experiment can identify these regions.
-
Check MS Source Conditions: Optimize parameters such as nebulizer gas flow, source temperature, and voltages to ensure efficient ionization of cilazaprilat.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS can help determine if the issue is with sample preparation recovery or ionization suppression. If the SIL-IS signal is also low, it points to a problem with the overall method.
Issue 2: Poor Reproducibility (%RSD > 15%) in Quality Control (QC) Samples
High variability between replicate measurements is a critical issue that can be caused by inconsistent matrix effects.
Troubleshooting Steps:
-
Standardize Tissue Homogenization: Ensure your tissue homogenization procedure is consistent across all samples. Variability in the homogenization process can lead to different levels of matrix components being extracted.
-
Improve Sample Clean-up: Inconsistent matrix effects often stem from inadequate sample preparation. Methods like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates offer more consistent clean-up than PPT or Liquid-Liquid Extraction (LLE).[11]
-
Ensure Co-elution of Internal Standard: If using a SIL-IS, confirm that it is perfectly co-eluting with the cilazaprilat peak. Deuterium-labeled standards can sometimes exhibit a slight shift in retention time, which can lead to differential matrix effects.[7]
-
Dilute the Sample: If sensitivity allows, diluting the tissue homogenate with a neutral buffer or blank plasma can reduce the concentration of interfering matrix components.[12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Cilazaprilat Analysis in Tissue Homogenates
| Sample Preparation Method | Relative Cost | Throughput | Phospholipid Removal Efficiency | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | High | Low | High |
| Liquid-Liquid Extraction (LLE) | Low-Medium | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High | Low |
| Phospholipid Removal Plates | Medium-High | High | Very High | Very Low |
Table 2: Typical LC-MS/MS Parameters for Cilazaprilat Analysis
| Parameter | Typical Setting |
| LC Column | C8 or C18, ≤ 2.1 mm i.d., < 3 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted with formic acid) |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 390.3 |
| Product Ion (Q3) | m/z 211.1 |
| Internal Standard | Cilazaprilat-d5 (preferred) or Enalapril |
Note: These parameters are a starting point and should be optimized for your specific instrumentation and application.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a cleaner extract compared to protein precipitation, thereby reducing matrix effects.
-
Tissue Homogenization: Homogenize the tissue sample (e.g., 1:3 w/v) in a suitable buffer (e.g., phosphate-buffered saline).
-
Internal Standard Spiking: Add the internal standard solution (e.g., cilazaprilat-d5) to an aliquot of the tissue homogenate.
-
Pre-treatment: Acidify the sample with an acid like phosphoric or formic acid to ensure cilazaprilat is in the appropriate charge state for retention on the SPE sorbent. Cilazaprilat has pKa values of 3.3 and 6.4.[13]
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences. A subsequent wash with a non-polar solvent can help remove lipids.
-
Elution: Elute cilazaprilat and the internal standard with a stronger organic solvent, often containing a small amount of a weak base (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte for elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
-
Prepare a standard solution of cilazaprilat at a concentration that gives a stable and robust signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the cilazaprilat solution at a low flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS source.[6]
-
Equilibrate the system: Allow the infused signal to stabilize, which will appear as a high, flat baseline in your mass chromatogram for the cilazaprilat MRM transition.
-
Inject a blank matrix sample: Inject an extract of a blank tissue homogenate that has been prepared using your standard sample preparation method.
-
Analyze the chromatogram: Monitor the baseline of the cilazaprilat signal. Any significant drop in the baseline indicates ion suppression at that retention time. An increase indicates ion enhancement.
Visualizations
Caption: Workflow for Cilazaprilat Analysis and Matrix Effect Evaluation.
Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. rsc.org [rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Cilazapril | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 7. waters.com [waters.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. A liquid chromatography/positive ion tandem mass spectrometry method for the determination of this compound and cilazaprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 106860-20-2 [m.chemicalbook.com]
- 13. This compound [drugfuture.com]
Technical Support Center: Optimizing Cilazapril Dosage for Long-Term Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cilazapril in long-term rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the administration and monitoring of this compound in long-term rodent studies.
Q1: What is the recommended starting dose of this compound for long-term studies in rats?
A1: For long-term studies in spontaneously hypertensive rats (SHR), a common starting dose is 10 mg/kg/day administered orally.[1][2][3] This dosage has been shown to prevent the development of hypertension and cardiac hypertrophy.[1][4] However, the optimal dose can vary depending on the rodent strain and the specific research question. A dose-finding study is recommended to determine the most effective dose for your specific model.
Q2: How should I administer this compound to rodents for a long-term study?
A2: The most common and well-tolerated method for long-term administration of this compound in rodents is oral gavage.[1] This ensures accurate dosing for each animal. This compound can also be administered in the drinking water, which may be less stressful for the animals over a long period.[5] However, this method requires careful monitoring of water intake to ensure consistent dosing. For detailed procedures, refer to the Experimental Protocols section.
Q3: I am not observing the expected decrease in blood pressure in my rodent model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy:
-
Insufficient Dosage: The dose may be too low for the specific rodent strain or the severity of hypertension. Consider increasing the dose or performing a dose-response study. Doses up to 30 mg/kg/day have been used in spontaneously hypertensive rats.[6]
-
Administration Issues: Inaccurate oral gavage technique can lead to incorrect dosing. Ensure proper training and technique. If administering in drinking water, variations in water intake can affect the dose received.
-
Drug Stability: this compound solution for oral administration should be prepared fresh. The stability of this compound in solution can be affected by factors like pH and temperature.[7][8]
-
Animal Model: The specific rodent model of hypertension may be resistant to ACE inhibitors. Review the literature for the responsiveness of your chosen model to this compound or other ACE inhibitors.
Q4: I am observing significant side effects in my study animals. What should I do?
A4: Common side effects of ACE inhibitors in rodents can include hypotension (an excessive drop in blood pressure) and renal dysfunction, particularly in volume-depleted animals.[9][10] If you observe signs of distress, lethargy, or other adverse effects:
-
Reduce the Dose: The administered dose may be too high.
-
Monitor Renal Function: Assess kidney function through appropriate biomarkers.
-
Ensure Hydration: Ensure animals have free access to water, especially if they are receiving diuretics concurrently.
-
Consult a Veterinarian: A veterinarian experienced with laboratory animals should be consulted to assess the health of the animals and advise on appropriate measures.
Q5: How frequently should I monitor blood pressure during a long-term study?
A5: For long-term studies, weekly blood pressure measurements are a common practice.[11] However, the frequency can be adjusted based on the study's objectives. Continuous monitoring using radiotelemetry will provide the most comprehensive data, including diurnal variations.[11][12]
Data Presentation
Table 1: this compound Dosage in Long-Term Rodent Studies (Rat Models)
| Rodent Model | Dose | Administration Route | Study Duration | Observed Effects | Reference |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Oral gavage | 9 weeks | Prevention of hypertension and cardiac hypertrophy. | [1] |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Oral | 9 weeks | Reduced mean arterial blood pressure. | [2] |
| Spontaneously Hypertensive Rat (SHR) | 10 mg/kg/day | Oral | 21 days | Decreased systolic blood pressure and increased urine volume. | [3] |
| Spontaneously Hypertensive Rat (SHR) | 30 mg/kg/day | Oral | Daily | Progressive and prolonged antihypertensive response. | [6] |
| Sprague-Dawley Rat (2K1C Goldblatt hypertensive) | Infusion (increasing doses) | Intravenous | Acute | Decreased blood pressure while preserving renal function. | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
This compound tablets can be crushed and suspended in a suitable vehicle, such as distilled water or a 0.5% methylcellulose solution.
-
Prepare the suspension fresh daily to ensure stability. A study on pediatric oral suspensions showed stability for up to 28 days at room temperature when prepared in a specific vehicle (Ora-Blend®), but daily preparation is a safer general practice.[8]
-
-
Animal Restraint:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Insertion:
-
Measure the appropriate length of the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
-
Administration:
-
Slowly administer the calculated volume of the this compound suspension. The maximum volume should not exceed 10 ml/kg.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress or regurgitation immediately after the procedure.
-
Protocol 2: Blood Pressure Measurement using the Tail-Cuff Method in Rats
-
Acclimatization:
-
Acclimate the rats to the restraining device and the procedure for several days before starting the actual measurements to minimize stress-induced blood pressure variations.
-
-
Animal Warming:
-
Warm the rat's tail to a suitable temperature (e.g., using a warming chamber or lamp) to ensure adequate blood flow for signal detection.
-
-
Cuff and Sensor Placement:
-
Place the tail cuff at the base of the tail.
-
Position the pulse sensor distal to the cuff.
-
-
Measurement:
-
Inflate and deflate the cuff automatically using the system.
-
Record at least three to five consecutive stable readings and calculate the average for the final blood pressure value.
-
Mandatory Visualizations
Caption: Experimental workflow for a long-term this compound study in rodents.
Caption: Mechanism of action of this compound on the Renin-Angiotensin System.
References
- 1. This compound prevents the development of cardiac hypertrophy and the decrease of coronary vascular reserve in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretic effect of this compound and dopamine system in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ahajournals.org [ahajournals.org]
- 6. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound stability in the presence of hydrochlorothiazide in model mixtures and fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A comparison of the actions of this compound in normal, dietary sodium-depleted and two-kidney, one clip Goldblatt hypertensive anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Managing cilazapril degradation during sample preparation and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of cilazapril during sample preparation and storage.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its active metabolite, cilazaprilat.
Question: What are the primary causes of this compound degradation in analytical samples?
This compound, an ester-type prodrug, is susceptible to degradation through several pathways, primarily hydrolysis. The main factors contributing to its degradation are:
-
pH: this compound is prone to both acid and base-catalyzed hydrolysis. Extreme pH conditions should be avoided during sample preparation and storage.
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][2] Samples should be kept cool to minimize degradation.
-
Humidity: Moisture can facilitate the hydrolysis of this compound, particularly in solid-state formulations.[1][2][3] Proper storage in dry conditions is crucial.
-
Enzymatic Activity: In biological matrices such as plasma, esterases can rapidly hydrolyze this compound to its active form, cilazaprilat.[4][5]
-
Oxidative Stress: The presence of oxidizing agents can also lead to the degradation of this compound.[6]
-
Excipients: Certain pharmaceutical excipients, such as hypromellose, lactose monohydrate, and talc, have been shown to negatively impact the stability of this compound.[2]
Question: I am observing peak tailing for this compound in my HPLC chromatogram. What are the possible causes and solutions?
Peak tailing for this compound can be caused by several factors related to the analyte, column, and mobile phase.
| Possible Cause | Solution |
| Secondary Silanol Interactions | Use a base-deactivated column. Add a competitor amine, such as hexylamine or heptylamine (up to 0.1% v/v), to the mobile phase to improve peak symmetry.[7] Increase the buffer concentration in the mobile phase.[8] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Column Contamination | Use a guard column and ensure proper sample cleanup. If contamination is suspected, flush the column with a strong solvent. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to a range where this compound is stable and the silanol groups on the column are not ionized (typically pH 2-4). |
| Deteriorated Column | Replace the column if it has been used extensively or under harsh conditions. |
Question: My recovery of this compound from plasma samples is consistently low. How can I improve it?
Low recovery of this compound from plasma is often due to its rapid enzymatic degradation by esterases.
| Possible Cause | Solution |
| Enzymatic Degradation | Work with samples on ice at all times.[5] Add an esterase inhibitor (e.g., sodium fluoride, dichlorvos, or bis(4-nitrophenyl) phosphate) to the collection tubes before blood sampling.[9] The selection and concentration of the inhibitor should be optimized for your specific assay.[4][9] |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for efficient extraction of this compound. |
| Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles, as this can affect the stability of analytes in plasma.[10][11] |
Question: I am seeing extra peaks in my chromatogram when analyzing stressed samples of this compound. What could they be?
Forced degradation studies have identified several potential degradation products of this compound.
| Stress Condition | Major Degradation Product(s) | Mass-to-Charge Ratio (m/z) |
| Acid Hydrolysis (e.g., 2M HCl) | Cilazaprilat (hydrolysis of the ethyl ester) | 389 |
| Alkaline Hydrolysis (e.g., 2M NaOH) | Cilazaprilat | 389 |
| Oxidative Stress (e.g., 30% H₂O₂) | Oxidative degradant | 433 |
The primary degradation product is cilazaprilat, formed by the hydrolysis of the ethyl ester group.[6] Under oxidative conditions, an additional degradation product with an m/z of 433 is observed.[6]
II. Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the optimal storage conditions for this compound in its pure form? Pure this compound should be stored in a cool, dry place, protected from light and moisture to minimize degradation.
-
How should I store plasma samples for this compound analysis? Plasma samples should be stored frozen at -20°C or, for long-term storage, at -80°C. It is crucial to minimize freeze-thaw cycles.[12] For ester prodrugs like this compound, immediate freezing after collection and the addition of an esterase inhibitor are recommended.
-
What is the stability of this compound in a prepared oral suspension? A 1 mg/mL oral suspension of this compound compounded with Ora-Blend® suspending agent has been shown to be stable for up to 28 days when stored at room temperature in amber glass or PET bottles.
Sample Preparation
-
What is a reliable method for extracting this compound and cilazaprilat from urine? Solid-phase extraction (SPE) using C8 or C18 cartridges is an effective method for cleaning up urine samples, with recoveries greater than 85% reported for both compounds.
-
How can I prevent the enzymatic conversion of this compound to cilazaprilat in plasma samples during preparation? To inhibit esterase activity, it is recommended to collect blood in tubes containing an esterase inhibitor and to keep the samples on ice throughout the preparation process.[5][9] Acidifying the plasma sample can also help to reduce enzymatic activity.[9]
Analytical Methodology
-
What type of HPLC column is suitable for the analysis of this compound and its degradation products? A reversed-phase C18 column is commonly used for the separation of this compound and cilazaprilat.
-
What is a typical mobile phase for a stability-indicating HPLC method for this compound? A common mobile phase consists of a mixture of methanol or acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 2.0-3.0).[3][6] This ensures good peak shape and resolution between this compound and its degradation products.
III. Data Presentation
Table 1: Degradation Kinetics of this compound under Different Conditions
The degradation of this compound in the presence of polyvinylpyrrolidone (PVP) follows first-order kinetics. The rate constant (k) is influenced by temperature and relative humidity (RH).
| Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (k) x 10⁻⁸ (s⁻¹) |
| 70 | 76.4 | 1.83 |
| 75 | 76.4 | 3.12 |
| 80 | 76.4 | 5.25 |
| 85 | 76.4 | 8.71 |
| 90 | 76.4 | 14.2 |
| 90 | 25.0 | 0.98 |
| 90 | 50.9 | 2.51 |
| 90 | 60.9 | 4.17 |
| 90 | 66.5 | 6.61 |
Data adapted from a study on the stabilization of this compound with PVP.
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound in Bulk Drug and Tablets
This protocol is based on a validated stability-indicating HPLC method.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: LiChrospher® 100 RP-18 (5 µm)
-
Mobile Phase: Acetonitrile: Methanol: Phosphate buffer (pH 2.0) (60:10:30, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 212 nm
-
Internal Standard (IS): Benzocaine
2. Reagent Preparation:
-
Phosphate Buffer (pH 2.0): Dissolve an appropriate amount of potassium phosphate monobasic in water and adjust the pH to 2.0 with phosphoric acid.
-
Standard Solution: Prepare a stock solution of this compound in methanol and dilute to the desired concentrations for the calibration curve.
-
Internal Standard Solution: Prepare a stock solution of benzocaine in methanol.
3. Sample Preparation (Tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Add methanol to dissolve the this compound, sonicate if necessary, and dilute to volume with methanol.
-
Filter the solution to remove any undissolved excipients.
-
Mix an aliquot of the filtered sample solution with the internal standard solution before injection.
Protocol 2: Analysis of this compound and Cilazaprilat in Human Plasma
This protocol is a general guideline based on published liquid-liquid extraction methods.
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Appropriate for the column dimensions.
-
Detection: Multiple Reaction Monitoring (MRM) for both this compound and cilazaprilat.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples on ice.
-
To a 0.5 mL aliquot of plasma in a polypropylene tube, add the internal standard solution.
-
Vortex briefly.
-
Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
V. Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize variability in pharmacokinetic studies of cilazapril
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in pharmacokinetic (PK) studies of cilazapril. By ensuring robust and reproducible data, you can accelerate your research and development efforts.
Troubleshooting Guide: Minimizing Variability
High variability in pharmacokinetic data can obscure the true characteristics of a drug. This guide addresses common sources of variability in this compound studies and provides actionable strategies to mitigate them.
1. Issue: High Inter-Individual Variability in this compound Absorption
Question: We are observing significant differences in the maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) of cilazaprilat among our study subjects. What could be the cause and how can we control for it?
Answer:
High inter-individual variability in the absorption of this compound, a prodrug that is hydrolyzed to its active metabolite cilazaprilat, is a common challenge.[1] Key factors contributing to this variability include:
-
Food Effects: The presence of food can significantly alter the absorption of this compound. Ingestion of food immediately before administration has been shown to decrease the average peak plasma concentration of cilazaprilat by 29%, delay the peak by one hour, and reduce the overall bioavailability by 14%.[1]
-
Gastric Emptying and pH: Individual differences in gastric emptying rates and gastrointestinal pH can influence the dissolution and absorption of the drug.
-
Genetic Factors: Polymorphisms in genes encoding drug transporters and metabolizing enzymes can lead to differences in drug absorption and disposition.
Mitigation Strategies:
-
Standardize Food Intake: Administer this compound to subjects in a fasted state (e.g., overnight fast of at least 10 hours). If the study design requires administration with food, ensure a standardized meal is consumed at a consistent time relative to drug administration across all subjects.
-
Control for Concomitant Medications: Instruct subjects to avoid medications that can alter gastric pH (e.g., antacids, proton pump inhibitors) for a specified period before and during the study.
-
Genetic Screening (Optional): For studies where genetic influence is a primary concern, consider genotyping subjects for relevant polymorphisms in genes associated with ACE inhibitor response.[2][3][4]
Logical Relationship: Factors Influencing this compound Absorption
Caption: Factors contributing to variability in this compound absorption.
2. Issue: Inconsistent Results in Bioanalytical Assays
Question: Our laboratory is experiencing issues with the reproducibility of this compound and cilazaprilat concentrations in plasma samples using HPLC. What are the common pitfalls and how can we improve our method?
Answer:
Inconsistent bioanalytical results can stem from various stages of the analytical process, from sample collection and processing to the chromatographic analysis itself.
Potential Causes and Troubleshooting Steps:
-
Sample Collection and Handling:
-
Inadequate Anticoagulant: Ensure proper mixing of blood with the chosen anticoagulant (e.g., EDTA) immediately after collection to prevent clotting.
-
Hemolysis: Avoid vigorous shaking of blood samples, which can cause hemolysis and potentially interfere with the assay.
-
Improper Storage: Promptly centrifuge blood samples to separate plasma and store the plasma at the validated temperature (typically -20°C or -80°C) to prevent degradation of this compound and cilazaprilat.
-
-
Sample Preparation:
-
Inefficient Extraction: The extraction of this compound and cilazaprilat from the plasma matrix is a critical step. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[5] Optimize the extraction procedure to ensure high and consistent recovery.
-
Matrix Effects: Endogenous components in plasma can co-elute with the analytes and cause ion suppression or enhancement in mass spectrometry-based detectors. Evaluate and minimize matrix effects during method development.
-
-
Chromatographic Conditions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention times and poor peak shapes. Prepare fresh mobile phase for each run and ensure accurate pH adjustment.
-
Column Performance: Monitor column performance for signs of degradation, such as peak tailing or splitting. Use a guard column to protect the analytical column from contaminants.
-
Detector Sensitivity: Ensure the detector is properly calibrated and that the sensitivity is adequate for the expected concentration range of this compound and cilazaprilat.
-
Experimental Workflow: Troubleshooting Bioanalytical Issues
Caption: A logical workflow for troubleshooting inconsistent bioanalytical results.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound and its active metabolite, cilazaprilat?
A1: The pharmacokinetic parameters of this compound and cilazaprilat are summarized in the table below. Note that this compound is rapidly absorbed and converted to cilazaprilat.
| Parameter | This compound | Cilazaprilat | Reference(s) |
| Time to Peak (Tmax) | ~1 hour | ~2 hours | [6] |
| Half-life (t½) | 0.7 - 2.7 hours | Biphasic: ~1.8 hours (initial), 30-50 hours (terminal) | [6],[7] |
| Bioavailability | N/A (prodrug) | ~57% | [1] |
| Elimination | Primarily metabolism | Renal (unchanged) | [8],[1] |
Q2: How does renal impairment affect the pharmacokinetics of this compound?
A2: Renal impairment significantly affects the elimination of cilazaprilat, which is primarily cleared by the kidneys.[8] As creatinine clearance decreases, the clearance of cilazaprilat also decreases, leading to a prolonged half-life and increased exposure. Therefore, dose adjustments are necessary for patients with impaired renal function to avoid drug accumulation and potential adverse effects.
| Creatinine Clearance | Recommended Initial Dose |
| > 40 mL/min | 2.5 mg once daily |
| 10-40 mL/min | 0.5 mg once daily |
| < 10 mL/min | 0.25 mg once daily |
This table provides a general guideline; refer to specific prescribing information for detailed dosing recommendations.
Q3: What are the known drug-drug interactions that can influence this compound pharmacokinetics?
A3: Several drug-drug interactions can alter the pharmacokinetics and pharmacodynamics of this compound. Researchers should be aware of these potential interactions in their study subjects.
| Interacting Drug Class | Potential Effect | Mechanism |
| Diuretics | Increased risk of hypotension | Volume depletion enhances the hypotensive effect of ACE inhibitors. |
| Potassium-sparing diuretics/Potassium supplements | Increased risk of hyperkalemia | This compound can decrease aldosterone secretion, leading to potassium retention. |
| Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Reduced antihypertensive effect | NSAIDs can inhibit renal prostaglandin synthesis, leading to sodium and water retention.[9] |
| Lithium | Increased lithium levels and risk of toxicity | Reduced renal clearance of lithium. |
Q4: Are there any known genetic polymorphisms that significantly impact this compound's pharmacokinetics?
A4: While specific studies on this compound are limited, research on ACE inhibitors as a class has identified several genetic polymorphisms that can influence their effects. These may also be relevant to this compound:
-
ACE Gene Insertion/Deletion (I/D) Polymorphism: This polymorphism has been associated with variations in ACE levels and, in some populations, with the blood pressure response to ACE inhibitors.[3]
-
Genes Involved in the Renin-Angiotensin-Aldosterone System (RAAS): Polymorphisms in genes for angiotensinogen (AGT) and the angiotensin II receptor type 1 (AGTR1) can also modulate the response to ACE inhibitors.[10]
-
Bradykinin Metabolism: Genetic variations in enzymes involved in bradykinin degradation, such as X-prolyl aminopeptidase 2 (XPNPEP2), may influence the incidence of side effects like cough and angioedema.[4]
Experimental Protocols
1. Protocol for a Single-Dose Pharmacokinetic Study of Oral this compound
-
Study Design: Open-label, single-dose, crossover or parallel-group design.
-
Subjects: Healthy adult volunteers, with specific inclusion/exclusion criteria (e.g., no history of renal or hepatic impairment, no concomitant medications).
-
Drug Administration: A single oral dose of this compound (e.g., 5 mg) administered with a standardized volume of water after an overnight fast of at least 10 hours.
-
Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Sample Processing: Centrifuge blood samples at approximately 1500 x g for 10 minutes at 4°C to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Determine the concentrations of this compound and cilazaprilat in plasma samples using a validated bioanalytical method, such as HPLC with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.
2. Bioanalytical Method for this compound and Cilazaprilat in Human Plasma using HPLC
This is a general protocol and should be validated according to regulatory guidelines.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis or tandem mass spectrometer).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at an appropriate wavelength (e.g., ~215 nm) or mass spectrometry with specific transitions for this compound and cilazaprilat.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample (e.g., 500 µL) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known amounts of this compound and cilazaprilat into blank plasma. Analyze these along with the study samples to ensure the accuracy and precision of the method.
Signaling Pathway
Mechanism of Action of this compound
This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, cilazaprilat. Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][11][12] ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[12] Furthermore, the reduction in angiotensin II leads to decreased aldosterone secretion, which promotes sodium and water excretion, further contributing to the antihypertensive effect.
Caption: The mechanism of action of this compound within the renin-angiotensin-aldosterone system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pharmacogenomic and Metabolomic Predictors of ACE Inhibitor and Angiotensin II Receptor Blocker Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Genes Influence The Break Down Of ACE Inhibitors - Xcode Life [xcode.life]
- 5. simbecorion.com [simbecorion.com]
- 6. pms-Cilazapril - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacogenetic features of angiotensin-converting enzyme inhibitors | Kantemirova | Pharmacogenetics and Pharmacogenomics [pharmacogenetics-pharmacogenomics.ru]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
Identifying and characterizing cilazapril degradation products in stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing cilazapril degradation products in stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound under stress conditions?
A1: this compound primarily degrades via two main pathways under forced degradation conditions:
-
Hydrolysis: Under both acidic and basic conditions, the ester linkage in this compound is hydrolyzed, leading to the formation of its active metabolite, cilazaprilat.[1]
-
Oxidation: In the presence of oxidizing agents, such as hydrogen peroxide, this compound undergoes oxidation to form a degradation product with a molecular weight higher than the parent drug.[2]
Q2: What are the expected m/z values for this compound and its major degradation products in mass spectrometry?
A2: The expected mass-to-charge ratio (m/z) values for this compound and its key degradation products are summarized in the table below. These values are crucial for identification purposes in LC-MS analyses.
| Compound | Molecular Formula | m/z (M) or (M-1) | Degradation Condition |
| This compound | C22H31N3O5 | 417 | - |
| Cilazaprilat (Alkaline Degradant) | C20H27N3O5 | 389 | Alkaline Hydrolysis |
| Oxidative Degradant | C22H31N3O6 | 433 (M-1) | Oxidation |
Table 1: Molecular Information for this compound and its Degradation Products.[2]
Q3: What analytical techniques are most suitable for separating and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and effective method for the analysis of this compound and its degradation products.[2] For structural elucidation and confirmation of the identity of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.
Issue 1: Poor chromatographic resolution between this compound and its degradation products.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Optimize the mobile phase. A common starting point is a mixture of methanol and a phosphate buffer (pH 3) in a 55:45 (v/v) ratio.[2] Adjusting the pH of the buffer or the ratio of the organic modifier can improve separation.
-
-
Possible Cause 2: Incorrect Column Selection.
-
Solution: A C18 column is generally effective for the separation of this compound and its degradation products.[2] Ensure the column is in good condition and has not exceeded its recommended lifetime.
-
Issue 2: Asymmetric peak shapes (peak tailing or fronting).
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: This is common for basic compounds like this compound. Adding a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) can help to reduce peak tailing by masking active silanol groups on the silica support.
-
-
Possible Cause 2: Column Overload.
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
-
-
Possible Cause 3: Mismatched pH of Sample and Mobile Phase.
-
Solution: Ensure the pH of the sample diluent is similar to that of the mobile phase to avoid peak shape issues.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in Mobile Phase Composition.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient elution, ensure the pumping system is working correctly.
-
-
Possible Cause 2: Temperature Variations.
-
Solution: Use a column oven to maintain a constant temperature throughout the analysis. The separation of this compound has been successfully performed at a controlled temperature of 25 °C.[2]
-
Experimental Protocols
1. Forced Degradation Studies
This protocol describes the conditions for inducing the degradation of this compound to generate its degradation products for analysis.
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Accurately weigh about 50 mg of this compound.
-
Add 50 mL of 30% (w/v) hydrogen peroxide.[2]
-
Keep the solution at room temperature for 2 hours.
-
Dilute a portion of the solution with a suitable solvent for analysis.
-
2. HPLC Method for the Analysis of this compound and its Degradation Products
This method is suitable for the separation and quantification of this compound and its degradation products.
| Parameter | Specification |
| Column | Phenomenex Luna C18 |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 212 nm |
| Temperature | 25 °C |
| Injection Volume | 20 µL |
Table 2: HPLC Method Parameters.[2]
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Simplified degradation pathway of this compound.
References
Adjusting for the impact of anesthesia on hemodynamic effects of cilazapril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hemodynamic effects of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, particularly when anesthesia is administered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects hemodynamics?
A1: this compound is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat. Cilazaprilat inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention.[3][4] By inhibiting ACE, cilazaprilat decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1][3]
Q2: How does anesthesia impact the hemodynamic effects of this compound?
A2: Anesthesia can significantly potentiate the hypotensive effects of this compound, leading to hemodynamic instability.[5][6][7] Anesthetic agents, both inhaled and intravenous, often have vasodilatory and myocardial depressant properties.[7] When administered to a subject pre-treated with this compound, the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure, is already partially inhibited.[4][8] This blunts the body's compensatory response to the hypotensive effects of anesthesia, which would normally involve angiotensin II-mediated vasoconstriction.[8] The combination can result in a more profound and prolonged drop in blood pressure than would be expected with either agent alone.[5][7]
Q3: Are there differences in the interaction of this compound with different types of anesthetic agents?
A3: Yes, the extent of the hemodynamic interaction can vary depending on the anesthetic agent used. For example, propofol, a common intravenous anesthetic, is known to cause hypotension through vasodilation and decreased cardiac contractility.[9] Studies have shown that the hypotensive effects of propofol are enhanced in patients treated with ACE inhibitors.[10][11] Similarly, volatile anesthetics like isoflurane also cause dose-dependent decreases in blood pressure and systemic vascular resistance, which can be additive with the effects of this compound.[12][13]
Troubleshooting Guides
Problem 1: Severe and refractory hypotension occurs shortly after induction of anesthesia in a this compound-treated animal model.
-
Initial Steps:
-
Reduce Anesthetic Depth: Immediately decrease the concentration of the volatile anesthetic or the infusion rate of the intravenous anesthetic.
-
Fluid Bolus: Administer an intravenous bolus of a balanced crystalloid solution (e.g., Lactated Ringer's solution) to expand intravascular volume.[14]
-
Administer Vasopressors: If hypotension persists, administer a direct-acting vasopressor. Phenylephrine is often a first-line choice due to its primary alpha-adrenergic agonist activity, which causes vasoconstriction.[14][15]
-
-
Advanced Troubleshooting:
-
Refractory Hypotension: If the hypotension is unresponsive to standard doses of phenylephrine, consider the use of vasopressin.[15] Patients on ACE inhibitors may have a blunted response to catecholamines, and vasopressin acts on a different pathway (V1 receptors) to cause vasoconstriction.
-
Bradycardia with Hypotension: If bradycardia is also present, consider using a vasopressor with both alpha- and beta-adrenergic activity, such as norepinephrine or ephedrine, to increase both heart rate and blood pressure.
-
Problem 2: Difficulty maintaining stable hemodynamics throughout a prolonged anesthetic procedure in the presence of this compound.
-
Pre-emptive Measures:
-
Lower Initial Anesthetic Dose: Start with a lower induction dose of the anesthetic agent than you would use in a non-cilazapril-treated subject.
-
Continuous Rate Infusion (CRI) of Vasopressors: For prolonged procedures, consider a low-dose continuous infusion of a vasopressor (e.g., norepinephrine) to maintain a stable mean arterial pressure.
-
Advanced Hemodynamic Monitoring: Utilize advanced monitoring techniques such as invasive blood pressure monitoring (arterial line) and cardiac output monitoring to allow for rapid detection and correction of hemodynamic fluctuations.
-
-
Intra-procedural Adjustments:
-
Titrate Anesthesia Carefully: Make small, incremental changes to the anesthetic depth and allow sufficient time to observe the hemodynamic response before making further adjustments.
-
Monitor Fluid Balance: Continuously monitor fluid input and output and provide intravenous fluids to maintain adequate hydration and intravascular volume.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Anesthetized and Conscious States
| Parameter | Animal Model | State | This compound Dose | Change from Baseline | Reference |
| Mean Arterial Pressure | Hypertensive Patients | Conscious | 2.5 mg oral | ↓ Significant | [16] |
| Heart Rate | Hypertensive Patients | Conscious | 2.5 mg oral | No significant change | [16] |
| Systolic Blood Pressure | Hypertensive Patients | Anesthetized (Flunitrazepam, Fentanyl, Pancuronium) | Chronic | ↓ 33.5% | [14] |
| Cardiac Index | Hypertensive Patients | Anesthetized (Flunitrazepam, Fentanyl, Pancuronium) | Chronic | ↓ 23.9% | [14] |
| Systolic Blood Pressure | Cats | Anesthetized (Isoflurane) | 0.5 mg/kg oral | ↓ 39% | [13] |
Table 2: Interaction of ACE Inhibitors with Anesthetic Agents
| ACE Inhibitor | Anesthetic Agent | Species | Key Hemodynamic Finding | Reference |
| Enalapril | Propofol | Human | Enhanced hypotensive response | [11] |
| Enalapril | Isoflurane | Cat | Significant decrease in systolic blood pressure | [13] |
| Chronic ACEI therapy | Flunitrazepam, Fentanyl, Pancuronium | Human | Significant decrease in mean arterial pressure |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects of this compound in Anesthetized Rats
This protocol provides a general framework. Specific doses and timings should be optimized for your experimental design.
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300g) for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fast the rats overnight before the experiment but allow free access to water.
-
-
This compound Administration:
-
Administer this compound (e.g., 5 mg/kg) or vehicle (e.g., sterile water) via oral gavage 60 minutes prior to the induction of anesthesia.
-
-
Anesthesia and Instrumentation:
-
Induce anesthesia with isoflurane (e.g., 4% in 100% oxygen) in an induction chamber.
-
Once anesthetized, maintain anesthesia with isoflurane (e.g., 1.5-2.5%) delivered via a nose cone.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Cannulate the carotid artery with a polyethylene catheter filled with heparinized saline for direct measurement of arterial blood pressure.
-
Cannulate the jugular vein for intravenous drug and fluid administration.
-
Insert ECG leads for monitoring heart rate and rhythm.
-
-
Hemodynamic Monitoring:
-
Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Allow the animal to stabilize for at least 20 minutes after instrumentation before recording baseline hemodynamic data.
-
Record hemodynamic parameters continuously throughout the experiment.
-
-
Data Analysis:
-
Analyze hemodynamic data at specific time points (e.g., baseline, post-anesthesia stabilization, and at intervals throughout the procedure).
-
Compare the hemodynamic parameters between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Mandatory Visualizations
References
- 1. zerotofinals.com [zerotofinals.com]
- 2. Troubleshooting During Anesthesia Part II - WSAVA 2015 Congress - VIN [vin.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anesthetic Management of the Hypertensive Patient: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Anesthetic consequences of hemodynamic effects of angiotensin converting enzyme inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiotensin-converting enzyme inhibitors in cardiovascular anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic effects of propofol: data from over 25,000 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin converting enzyme inhibitors enhance the hypotensive effects of propofol by increasing nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemodynamic changes during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of isoflurane anesthesia on hemodynamics following the administration of an angiotensin-converting enzyme inhibitor in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of anesthesia in patients chronically treated with angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anesthetic Management of the Hypertensive Patient: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and haemodynamic effects of the angiotensin converting enzyme inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cilazapril-Induced Cough in Preclinical Animal Models
Welcome to the technical support center for researchers investigating the mitigation of cilazapril-induced cough in preclinical animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments designed to assess this compound-induced cough potentiation and its mitigation.
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| High variability in cough response between animals in the same treatment group. | 1. Individual animal sensitivity: Guinea pigs can have inherent differences in their cough reflex sensitivity. 2. Stress: Improper handling or stressful housing conditions can affect physiological responses. 3. Inconsistent drug administration: Variations in oral gavage technique can lead to inconsistent dosing. 4. Aerosol delivery inconsistency: Fluctuations in nebulizer output or chamber conditions can alter the dose of the tussive agent delivered. | 1. Acclimatization and Baseline Screening: Allow for a sufficient acclimatization period (at least one week) before starting the experiment. Perform a baseline cough assessment with the tussigenic agent (e.g., capsaicin or citric acid) to exclude hypo- or hyper-responsive animals. 2. Handling and Housing: Handle animals gently and consistently. Maintain a quiet and stable environment with a regular light-dark cycle. 3. Standardized Dosing: Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate dosing. 4. Calibrate Equipment: Regularly calibrate the nebulizer to ensure a consistent particle size and output. Monitor and control the airflow and environmental conditions within the exposure chamber. |
| No significant increase in cough response after this compound treatment. | 1. Insufficient treatment duration or dose: The potentiation of the cough reflex by ACE inhibitors can be time- and dose-dependent. 2. Drug formulation/stability issues: Improper storage or preparation of the this compound solution can lead to reduced efficacy. 3. Choice of tussive agent: The sensitivity to different tussigenic agents can vary. | 1. Optimize Treatment Protocol: Based on published studies, a chronic treatment regimen of 4-5 weeks is often required to observe a significant increase in cough sensitivity.[1][2] Consider a dose-response study to determine the optimal this compound concentration for your specific animal strain and supplier. 2. Proper Drug Handling: Prepare this compound solutions fresh daily and protect them from light if necessary. Follow the manufacturer's instructions for storage. 3. Tussive Agent Selection: Both capsaicin and citric acid have been successfully used to elicit cough in this compound-treated guinea pigs.[1][2] If one agent does not yield robust results, consider trying the other. |
| Animals exhibit signs of distress or adverse effects. | 1. Side effects of this compound: Besides cough, ACE inhibitors can have other systemic effects. 2. Stress from experimental procedures: Repeated handling and exposure to tussive agents can be stressful. 3. Underlying health issues: Guinea pigs are susceptible to respiratory infections that can be exacerbated by the experimental procedures.[3][4] | 1. Monitoring: Closely monitor animals for signs of distress, such as weight loss, lethargy, or changes in behavior. Consult with a veterinarian if adverse effects are observed. 2. Refine Procedures: Minimize the duration of restraint and exposure to aerosols. Ensure a calm and quiet experimental setting. 3. Animal Health: Source animals from a reputable supplier and perform regular health checks. Animals showing signs of respiratory illness prior to the study should be excluded. |
| Difficulty in differentiating coughs from other respiratory events (e.g., sneezes). | Subjectivity in observation: Visual and auditory identification of coughs can be subjective. | Utilize a Multi-Modal Approach: 1. Visual Observation: Look for the characteristic head-thrust motion associated with a cough. 2. Acoustic Analysis: Record the sounds produced by the animal and analyze the sound waves. Coughs have a distinct acoustic profile compared to sneezes. 3. Plethysmography: Use a whole-body plethysmograph to record pressure changes within the chamber, which can help differentiate the explosive expiratory effort of a cough.[3][5] |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound-induced cough potentiation and its mitigation in guinea pigs.
Table 1: Effect of this compound on Capsaicin-Induced Cough in Female Guinea Pigs [1][2]
| Treatment Group | Capsaicin Concentration (M) | Mean Number of Coughs (± SEM) |
| Control | 3 x 10⁻⁶ | ~1 |
| 10⁻⁵ | ~2 | |
| 3 x 10⁻⁵ | ~4 | |
| 10⁻⁴ | ~7 | |
| 3 x 10⁻⁴ | ~10 | |
| 10⁻³ | ~13 | |
| This compound | 3 x 10⁻⁶ | ~3 |
| 10⁻⁵ | ~6 | |
| 3 x 10⁻⁵ | ~9 | |
| 10⁻⁴ | ~12 | |
| 3 x 10⁻⁴ | ~15 | |
| 10⁻³ | ~18 |
Table 2: Effect of this compound on Citric Acid-Induced Cough in Female Guinea Pigs [1][2]
| Treatment Group | Citric Acid Concentration (M) | Mean Number of Coughs (± SEM) |
| Control | 0.3 | ~5 |
| This compound | 0.3 | ~10 |
Table 3: Mitigation of this compound-Potentiated Capsaicin-Induced Cough with an NK1 Receptor Antagonist (FK 888) [1][2]
| Treatment Group | Capsaicin Concentration (M) | Mean Number of Coughs (± SEM) |
| This compound | 3 x 10⁻⁶ | ~3 |
| 10⁻⁵ | ~6 | |
| 3 x 10⁻⁵ | ~9 | |
| 10⁻⁴ | ~12 | |
| 3 x 10⁻⁴ | ~15 | |
| 10⁻³ | ~18 | |
| This compound + FK 888 (10⁻⁵ M) | 3 x 10⁻⁶ | No significant difference from control |
| 10⁻⁵ | No significant difference from control | |
| 3 x 10⁻⁵ | No significant difference from control | |
| 10⁻⁴ | No significant difference from control | |
| 3 x 10⁻⁴ | No significant difference from control | |
| 10⁻³ | No significant difference from control |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Induction of Cough Potentiation with this compound in Guinea Pigs
-
Animal Model: Female Dunkin-Hartley guinea pigs (250-300g) are commonly used.[1][2]
-
Housing and Acclimatization: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimatization before the start of the experiment. Provide food and water ad libitum.
-
This compound Administration:
-
Prepare a fresh solution of this compound daily. The dosage used in published studies is not explicitly stated for the oral route in the context of cough, but doses for other indications in rats are around 10-30 mg/kg. Dose adjustments for guinea pigs may be necessary.
-
Administer this compound orally via gavage once daily for a period of 4 to 5 weeks.[1][2]
-
A control group should receive the vehicle (e.g., sterile water or saline) following the same administration schedule.
-
-
Confirmation of Cough Potentiation: After the treatment period, assess the cough reflex in response to a tussigenic agent as described in Protocol 2.
Protocol 2: Assessment of Cough Reflex Using Tussigenic Agents
-
Apparatus:
-
A whole-body plethysmograph chamber to house the unrestrained animal.
-
An ultrasonic nebulizer to generate an aerosol of the tussigenic agent.
-
A microphone and a pressure transducer to record cough sounds and pressure changes.
-
-
Tussigenic Agents:
-
Procedure:
-
Place the guinea pig in the plethysmograph chamber and allow it to acclimatize for a few minutes.
-
Expose the animal to the aerosolized tussigenic agent for a fixed period (e.g., 2 minutes for citric acid, or for the duration of dose-response for capsaicin).[1][2]
-
Record the number of coughs during and immediately after the exposure period.
-
Differentiate coughs from sneezes based on the characteristic explosive sound and associated body movement.
-
Protocol 3: Mitigation of this compound-Induced Cough Potentiation
-
Mitigating Agent: A selective substance P (SP) NK1 receptor antagonist, such as FK 888, can be used.[6]
-
Administration:
-
Assessment: Following the administration of the mitigating agent, proceed with the cough assessment as described in Protocol 2. A control group should receive the vehicle for the mitigating agent.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound-induced cough and the experimental workflow for its investigation.
Caption: Signaling pathway of this compound-induced cough.
Caption: Experimental workflow for studying this compound-induced cough.
References
- 1. atsjournals.org [atsjournals.org]
- 2. atsjournals.org [atsjournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of airway inflammation on cough response in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Analysis of Cilazapril and Enalapril in Preclinical Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, cilazapril and enalapril, in the management of hypertension. The information presented herein is collated from various preclinical studies, with a focus on quantitative data, experimental methodologies, and mechanistic pathways to assist researchers in making informed decisions in drug discovery and development.
Executive Summary
This compound and enalapril are both effective ACE inhibitors used in the treatment of hypertension. Preclinical evidence suggests that this compound is a more potent and longer-acting ACE inhibitor than enalapril. Both drugs are prodrugs, converted to their active metabolites, cilazaprilat and enalaprilat, respectively. Cilazaprilat demonstrates a higher potency in inhibiting ACE and a slower rate of recovery of ACE activity compared to enalaprilat. This translates to a prolonged antihypertensive effect in various animal models of hypertension.
Comparative Efficacy and Potency
Preclinical studies in rats, dogs, and cats have consistently demonstrated the superior potency of this compound over enalapril in ACE inhibition and blood pressure reduction.
Data Summary: this compound vs. Enalapril in Preclinical Models
| Parameter | This compound | Enalapril | Animal Model | Citation |
| ACE Inhibition Potency | ||||
| In vitro IC50 (rabbit lung ACE) | 1.9 nM (cilazaprilat) | - | - | [1][2] |
| Oral Dose for ~76% Plasma ACE Inhibition | 0.1 mg/kg | 0.25 mg/kg | Rat | [1][2] |
| Relative Potency (Oral/IV) | 2-4.5x more potent | - | Rat (conscious), Dog (anesthetized) | [1][2] |
| Angiotensin I Pressor Response Inhibition | 1.5x more potent (cilazaprilat vs. enalaprilat) | - | Rat (anesthetized) | [1][2] |
| Rate of Recovery of Plasma ACE Activity | 5-6% per hour | 10% per hour | Rat | [1][2] |
| Antihypertensive Effect | ||||
| Systolic Blood Pressure Reduction (max) | 110 mm Hg (30 mg/kg daily) | - | Spontaneously Hypertensive Rat | [1][2] |
| Systolic Blood Pressure Reduction (max) | 39 ± 6 mm Hg (10 mg/kg twice daily) | - | Renal Hypertensive Dog (volume-depleted) | [1][2] |
| Mean Arterial Pressure Reduction | Dose-dependent decrease (0.1 & 0.3 mg/kg) | - | Cat | [1][2] |
| Pharmacokinetics | ||||
| Oral Bioavailability | 98% | 60-70% | Rat | [1][3] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound and enalapril exert their antihypertensive effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By blocking this conversion, these drugs reduce the levels of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Caption: Mechanism of action of this compound and Enalapril within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited preclinical studies. Specific details may vary between individual studies.
1. In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.
-
Drug Administration: this compound (e.g., 30 mg/kg) or enalapril administered orally (p.o.) once daily. A vehicle control group receives the same volume of the vehicle (e.g., water, saline).
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured at regular intervals (e.g., 2, 4, 8, 24 hours post-dose) using the tail-cuff method in conscious, restrained rats. For continuous monitoring, radiotelemetry may be employed.
-
Duration: The study can be acute (single dose) or chronic (daily dosing for several weeks) to assess both immediate and long-term antihypertensive effects.
2. In Vivo ACE Inhibition in Conscious Rats
-
Animal Model: Normotensive or hypertensive rat strains.
-
Drug Administration: Single oral doses of this compound, enalapril, or vehicle.
-
Plasma ACE Activity Measurement: Blood samples are collected at various time points post-dosing. Plasma is separated, and ACE activity is determined ex vivo using a spectrophotometric or fluorometric assay. The substrate for ACE (e.g., hippuryl-histidyl-leucine) is incubated with the plasma, and the rate of product formation is measured.
-
Data Analysis: The percentage inhibition of ACE activity is calculated by comparing the activity in drug-treated animals to that in vehicle-treated controls.
References
- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Angiotensin-Converting Enzyme (ACE) Inhibitors
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of various ACE inhibitors, supported by experimental data and detailed methodologies.
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure. While their therapeutic action is class-wide—the inhibition of the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II—significant pharmacokinetic differences exist among individual agents. These variations in absorption, distribution, metabolism, and excretion profiles are critical considerations in drug selection and development, influencing dosing regimens, potential for drug-drug interactions, and patient-specific suitability. This guide provides a comparative overview of the pharmacokinetic profiles of commonly prescribed ACE inhibitors, supported by quantitative data and a summary of the experimental protocols used to derive this information.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of ACE inhibitors exhibit notable variability, largely attributable to differences in their chemical structures. Key distinguishing features include whether the drug is administered in its active form or as a prodrug requiring hepatic activation, its lipophilicity, and its primary route of elimination. The following table summarizes the key pharmacokinetic parameters for a selection of widely used ACE inhibitors.
| ACE Inhibitor | Prodrug | Active Metabolite | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Elimination Half-life (hours) | Primary Route of Elimination |
| Captopril | No | - | ~70% | 0.5 - 1.5 | < 2 | Renal (40% unchanged) |
| Enalapril | Yes | Enalaprilat | ~40% | 1 (Enalapril), 3-4 (Enalaprilat) | 11 | Renal (as enalaprilat) |
| Lisinopril | No | - | 25 ± 4% | 6 - 8 | 12.6 (accumulation) | Renal (100% unchanged)[1][2] |
| Ramipril | Yes | Ramiprilat | 54 - 65% | 1 (Ramipril), 2-4 (Ramiprilat) | 1.5 - 3 | Renal (metabolites) |
| Fosinopril | Yes | Fosinoprilat | ~36% | 3 | 12 | Renal and Hepatic |
| Benazepril | Yes | Benazeprilat | ~37% | 0.5-1 (Benazepril), 1.5-2 (Benazeprilat) | 10 - 11 | Renal and Hepatic |
| Quinapril | Yes | Quinaprilat | ~60% | 1 (Quinapril), 2 (Quinaprilat) | 2 | Renal |
| Perindopril | Yes | Perindoprilat | ~65-75% | 1 (Perindopril), 3-4 (Perindoprilat) | 10 | Renal |
| Trandolapril | Yes | Trandolaprilat | 11% | 1 (Trandolapril), 4-6 (Trandolaprilat) | 16 - 24 | Renal and Hepatic |
| Moexipril | Yes | Moexiprilat | ~13% | 1.5 | 2 - 9 | Renal and Fecal |
Note: Values are approximate and can vary based on individual patient factors such as age, renal function, and hepatic function.
ACE inhibitors can be broadly categorized into three groups based on their chemical structure: sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril, lisinopril, ramipril), and phosphonate-containing (e.g., fosinopril).[3] These structural differences influence their pharmacokinetic properties. For instance, most ACE inhibitors are prodrugs that require hepatic conversion to their active diacid metabolites.[4] Captopril and lisinopril are exceptions, as they are administered as active drugs.[3][4] This distinction is particularly relevant for patients with hepatic impairment, where the conversion of prodrugs may be compromised.[3]
The route of elimination is another critical factor. The majority of ACE inhibitors are primarily cleared by the kidneys.[4][5] Therefore, dosage adjustments are often necessary for patients with renal insufficiency to prevent drug accumulation and potential toxicity.[4] Fosinopril is unique in its dual elimination pathway via both renal and hepatic routes, which may offer an advantage in patients with renal impairment as no dose adjustment is typically required.[3]
Experimental Protocols for Pharmacokinetic Analysis
The determination of the pharmacokinetic profiles of ACE inhibitors involves a series of well-established experimental procedures. These studies are typically conducted in healthy volunteers and patient populations to understand the drug's behavior in the human body.
1. Study Design: Pharmacokinetic studies often employ a crossover design where subjects receive both an oral and an intravenous administration of the drug on separate occasions, with a washout period in between.[6] This allows for the determination of absolute bioavailability.
2. Sample Collection: Serial blood samples are collected at predetermined time points following drug administration.[6] Urine is also collected over specific intervals to assess renal clearance.[6]
3. Bioanalytical Methods: The concentrations of the parent drug and its metabolites in plasma and urine are quantified using validated bioanalytical methods, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS). These methods provide the necessary sensitivity and selectivity to measure drug concentrations accurately.
4. Pharmacokinetic Parameter Calculation: The collected concentration-time data is then used to calculate key pharmacokinetic parameters. This is typically done using non-compartmental or compartmental analysis software. The parameters calculated include:
- Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
- Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
- AUC (Area Under the Curve): A measure of the total drug exposure over time.
- t1/2 (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
- CL (Clearance): The volume of plasma cleared of the drug per unit of time.
- Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
5. Stable Isotope Labeling: To investigate the metabolic fate of the drug, stable isotope-labeled compounds can be utilized in metabolic stability studies.[] By incorporating isotopes such as ¹³C or ¹⁵N into the drug molecule, researchers can track its metabolic profile in biological systems, providing valuable information on its stability and biotransformation pathways.[]
Signaling Pathway and Experimental Workflow
The primary mechanism of action of ACE inhibitors is the disruption of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.
The experimental workflow for a typical pharmacokinetic study of an ACE inhibitor is outlined in the diagram below.
Caption: A generalized experimental workflow for determining the pharmacokinetic profile of an ACE inhibitor.
References
- 1. Pharmacokinetics of lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative evaluation of ACE inhibitors: which differences are relevant?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacokinetics-pharmacodynamics-and-bioavailability-of-the-ace-inhibitor-ramipril - Ask this paper | Bohrium [bohrium.com]
Cilazapril vs. Captopril: A Comparative Analysis of ACE Inhibition Duration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the angiotensin-converting enzyme (ACE) inhibitors cilazapril and captopril, with a specific focus on the duration of their inhibitory action. The information presented is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a long-acting ACE inhibitor, demonstrates a more sustained duration of ACE inhibition compared to the shorter-acting captopril. This difference is primarily attributed to their distinct pharmacokinetic and pharmacodynamic properties. While both are effective in inhibiting the renin-angiotensin-aldosterone system (RAAS), the longer half-life of this compound's active metabolite allows for once-daily dosing, in contrast to the multiple daily doses typically required for captopril.
Quantitative Comparison of ACE Inhibition
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and captopril, highlighting the differences in their ACE inhibition profiles.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Captopril |
| Prodrug | Yes (converted to cilazaprilat) | No |
| Active Metabolite | Cilazaprilat | Captopril |
| Time to Peak Plasma Concentration (Active Form) | ~2 hours | ~1 hour |
| Elimination Half-life (Active Form) | ~30-50 hours (terminal)[1] | ~2 hours |
Table 2: Pharmacodynamic Properties Related to ACE Inhibition
| Parameter | This compound | Captopril |
| Peak ACE Inhibition | >90% (at therapeutic doses)[2][3] | Dose-dependent |
| Time to Peak ACE Inhibition | ~2 hours[2] | Not explicitly stated |
| Pharmacodynamic Half-life | ~4 hours[1][4] | ~2 hours[1][4] |
| Residual ACE Inhibition at 24 hours | 49-54% | Not significant at typical doses |
| Dosing Frequency | Once daily | Two to three times daily[5] |
Experimental Protocols
The data presented in this guide are primarily derived from clinical studies employing spectrophotometric methods to determine plasma ACE activity. A common and well-established protocol involves the use of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL).
Spectrophotometric Assay for ACE Inhibition
Principle:
This assay measures the rate of hippuric acid (HA) formation from the hydrolysis of HHL by ACE. The concentration of the inhibitor (e.g., cilazaprilat or captopril) required to reduce the rate of HA formation by 50% (IC50) is a measure of its potency. The duration of inhibition can be assessed by measuring ACE activity in plasma samples collected at various time points after drug administration.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer (pH 8.3)
-
Sodium chloride (NaCl)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ethyl acetate for extraction of hippuric acid
-
Spectrophotometer
Procedure:
-
Sample Preparation: Collect blood samples from subjects at baseline and at specified time intervals following the administration of this compound or captopril. Separate plasma by centrifugation.
-
Reaction Mixture: In a test tube, combine the plasma sample (containing ACE), borate buffer, and NaCl.
-
Inhibitor Addition: For in vitro assays, add varying concentrations of the ACE inhibitor (cilazaprilat or captopril) to the reaction mixture. For ex vivo analysis of clinical samples, this step is omitted as the inhibitor is already present in the plasma.
-
Pre-incubation: Incubate the mixture at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Extraction: Extract the hippuric acid produced into ethyl acetate.
-
Measurement: Evaporate the ethyl acetate and redissolve the hippuric acid in a suitable solvent. Measure the absorbance of the hippuric acid at a specific wavelength (typically 228 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of ACE inhibition by comparing the absorbance of the samples with and without the inhibitor (or at different time points post-dose) to the baseline or control values.
Visualizing the Mechanism and Workflow
To better understand the context of ACE inhibition and the experimental approach, the following diagrams are provided.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Experimental Workflow: Comparing ACE Inhibition Duration
Caption: Workflow for a comparative study of ACE inhibition duration.
References
- 1. The assessment of ACE activity in man following angiotensin I challenges: A comparison of this compound, captopril and enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound versus captopril in patients with mild to moderate essential hypertension [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effectiveness of angiotensin-converting-enzyme inhibitors: Is an ACE always an ace? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assessment of ACE activity in man following angiotensin I challenges: a comparison of this compound, captopril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Assessing the Additive Antihypertensive Effects of Cilazapril and Hydrochlorothiazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the additive effects of combining the angiotensin-converting enzyme (ACE) inhibitor cilazapril with the thiazide diuretic hydrochlorothiazide for the treatment of hypertension. By examining key experimental data, this document aims to offer an objective comparison of the combination therapy's performance against its individual components.
Enhanced Antihypertensive Efficacy with Combination Therapy
Clinical studies have consistently demonstrated that the combination of this compound and hydrochlorothiazide results in a more significant reduction in blood pressure compared to monotherapy with either agent alone. This additive or, in some cases, synergistic effect is crucial for patients who do not achieve target blood pressure levels with a single medication.
A multicenter, double-blind, placebo-controlled study of factorial design showed that all tested combinations of this compound and hydrochlorothiazide led to a statistically significant greater mean decrease in sitting diastolic blood pressure (SDBP) compared to both placebo and the respective monotherapies.[1] Notably, synergistic antihypertensive effects were observed with the 5 mg this compound and 12.5 mg hydrochlorothiazide combination.[1]
The addition of hydrochlorothiazide to this compound therapy not only enhances the blood pressure-lowering effect but also increases the rate of patients achieving normalized blood pressure. In a study involving patients whose blood pressure was not normalized with this compound alone, the addition of 12.5-25 mg of hydrochlorothiazide to 5 mg of this compound resulted in an additional 3-9 mm Hg reduction in SDBP and increased the normalization rate by 13-27%.
Furthermore, long-term treatment with the combination of this compound and adjunctive hydrochlorothiazide has been shown to be well-tolerated. The tolerability profile of the combination is similar to its individual components and comparable to placebo.[1] An important benefit of the combination is that the this compound component can attenuate the hypokalemia (low serum potassium) often associated with hydrochlorothiazide monotherapy.[1]
Data Presentation: Comparative Efficacy of this compound and Hydrochlorothiazide
| Treatment Group | Mean Decrease in Sitting Diastolic Blood Pressure (SDBP) from Baseline (mmHg) | Normalization Rate (SDBP ≤ 90 mmHg) | Responder Rate |
| Placebo | - | - | 30%[2][3] |
| This compound (2.5 mg) | 12.6[4] | - | 72% (after 8 weeks)[5] |
| This compound (5 mg) | 14.3[4] | - | 88% (after 8 weeks)[5] |
| Hydrochlorothiazide (12.5 mg) | - | - | - |
| Hydrochlorothiazide (25 mg) | 10.2[4] | - | - |
| This compound (2.5 mg) + Hydrochlorothiazide (12.5 mg) | - | - | 83% (after 8 weeks)[5] |
| This compound (5 mg) + Hydrochlorothiazide (12.5 mg) | Statistically significantly greater than monotherapy[1] | Additive with respect to monotherapies[1] | 96% (after 8 weeks)[5] |
| This compound (5 mg) + Adjunctive Hydrochlorothiazide (12.5-25 mg) | Additional 3-9 mmHg reduction | Increased by 13-27% | - |
Experimental Protocols
The assessment of the additive effects of this compound and hydrochlorothiazide is typically conducted through rigorous, well-controlled clinical trials. The following outlines a representative experimental protocol based on common practices in such studies.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group or factorial design is commonly employed.[1][6]
Participant Selection:
-
Inclusion Criteria: Adult patients (typically 18-75 years old) with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure between 95 and 114 mmHg).[7]
-
Exclusion Criteria: Patients with secondary hypertension, severe renal impairment, a history of angioedema, or contraindications to either ACE inhibitors or thiazide diuretics.
Treatment Protocol:
-
Washout Period: A single-blind placebo run-in period of 2 to 4 weeks is initiated to withdraw previous antihypertensive medications and establish a stable baseline blood pressure.[6][8]
-
Randomization: Eligible patients are randomly assigned to receive one of the following treatments, typically administered once daily for a period of 4 to 8 weeks:
-
Placebo
-
This compound monotherapy (e.g., 2.5 mg or 5 mg)
-
Hydrochlorothiazide monotherapy (e.g., 12.5 mg or 25 mg)
-
Combination therapy with this compound and hydrochlorothiazide (various dosages)[1]
-
-
Dose Titration: In some study designs, the dose of the study medication may be increased at a specified time point (e.g., after 4 weeks) if the blood pressure response is not adequate.[6]
Assessments:
-
Blood Pressure Measurement: Sitting diastolic and systolic blood pressure are measured at trough (i.e., 24 hours post-dose) at baseline and at specified follow-up visits.[1] Measurements are typically taken in triplicate after the patient has been resting for at least 5 minutes, and the average of the readings is used.
-
24-Hour Ambulatory Blood Pressure Monitoring (ABPM): This may be performed at baseline and at the end of the treatment period to assess the antihypertensive effect over a full 24-hour period.[8]
-
Safety and Tolerability: Adverse events are recorded at each visit. Laboratory tests, including serum electrolytes (especially potassium), uric acid, and renal function tests, are performed at baseline and at the end of the study.[1]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action of this compound and hydrochlorothiazide.
Experimental Workflow
Caption: Experimental workflow for a combination antihypertensive trial.
References
- 1. This compound plus hydrochlorothiazide: improved efficacy without reduced safety in mild to moderate hypertension. A double-blind placebo-controlled multicenter study of factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended Standards for Assessing Blood Pressure in Human Research Where Blood Pressure or Hypertension Is a Major Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent use of diuretics, angiotensin converting enzyme inhibitors, and angiotensin receptor blockers with non-steroidal anti-inflammatory drugs and risk of acute kidney injury: nested case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Triple Antihypertensive Combination Therapy in Patients with Hypertension: A Randomized, Double-Blind, Phase I… [ouci.dntb.gov.ua]
- 5. clario.com [clario.com]
- 6. A comparison of the efficacy of this compound versus this compound plus hydrochlorothiazide in patients with mild to moderate essential hypertension. Inhibace General Practice Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy and tolerability of 5 mg of this compound plus 12.5 mg of hydrochlorothiazide in mild-to-moderate hypertension: results of 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Antihypertensive Effects of Cilazapril and Propranolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of angiotensin-converting enzyme (ACE) inhibitors and beta-blockers is a well-established strategy in the management of hypertension. This guide provides a detailed comparison of the antihypertensive effects of the ACE inhibitor cilazapril and the non-selective beta-blocker propranolol, both as monotherapies and in combination. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to objectively evaluate their synergistic interaction.
Data Presentation: Comparative Antihypertensive Efficacy
The synergistic effect of combining this compound and propranolol on blood pressure reduction is evident in clinical trials. The following tables summarize the hemodynamic effects observed in hypertensive patients and healthy volunteers.
Table 1: Effects on Diastolic Blood Pressure (DBP) in Hypertensive Patients [1][2][3]
| Treatment | Dosage | Mean DBP Reduction (mmHg) |
| This compound | 2.5 mg daily | 8 - 10 |
| Propranolol | 120 mg daily | 9 - 10 |
| Combination | 2.5 mg this compound + 120 mg propranolol daily | 19 - 20 |
Table 2: Hemodynamic Effects of Monotherapy vs. Combination Therapy in Hypertensive Patients [1]
| Parameter | This compound (2.5 mg) | Propranolol (120 mg) | Combination |
| Diastolic Blood Pressure Reduction | -10 mmHg | -10 mmHg | -20 mmHg |
| Cardiac Output | 4.5 L/min | 3.4 L/min | 3.7 L/min |
| Total Peripheral Resistance | 2005 dyne.s.cm-5 | 2646 dyne.s.cm-5 | 2170 dyne.s.cm-5 |
Table 3: Blood Pressure Reduction in Healthy Volunteers [2][3][4]
| Treatment | Dosage | Systolic/Diastolic BP Reduction (mmHg) |
| This compound | 2.5 mg daily | ~7 / ~7 |
| Propranolol | 120 mg daily | ~7 / ~7 |
| Combination | 2.5 mg this compound + 120 mg propranolol daily | ~18 / ~18 |
Experimental Protocols
The data presented above were derived from rigorous clinical studies. Below are detailed methodologies representative of the key experiments cited.
Study Design for Evaluating Antihypertensive Efficacy in Patients
A common study design to assess the interaction between this compound and propranolol is a randomized, double-blind, cross-over trial[2][3][5].
-
Patient Population: Patients with mild to severe essential hypertension (e.g., diastolic blood pressure > 95 mmHg) are recruited.
-
Washout Period: A placebo run-in period of 2-4 weeks is implemented to establish baseline blood pressure and wash out any previous antihypertensive medications.
-
Randomization and Treatment Arms: Patients are randomly assigned to receive one of the following treatments for a defined period (e.g., 3-4 weeks):
-
This compound (e.g., 2.5 mg once daily)
-
Propranolol (e.g., 120 mg once daily)
-
-
Cross-over: After the initial treatment period and a washout phase, patients are switched to the other monotherapy.
-
Combination Therapy: Following the second monotherapy period and another washout, patients receive a combination of this compound and propranolol at the same dosages.
-
Measurements: Blood pressure and heart rate are measured at baseline and at the end of each treatment period. More detailed hemodynamic assessments, such as cardiac output and total peripheral resistance, can be performed using techniques like Doppler ultrasound[1].
-
Data Analysis: The effects of each treatment on blood pressure and other hemodynamic parameters are compared to baseline and to each other to determine the extent of the synergistic effect.
Pharmacodynamic Assessment in Healthy Volunteers
Pharmacodynamic studies in healthy volunteers are crucial for understanding the mechanism of interaction.
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over design is typically employed[2][3][4].
-
Treatment Periods: Healthy subjects receive each of the following treatments for a set duration (e.g., one week), separated by washout periods:
-
Placebo
-
This compound (e.g., 2.5 mg once daily)
-
Propranolol (e.g., 120 mg once daily)
-
Combination of this compound and propranolol
-
-
Pharmacodynamic Challenges: To probe the specific mechanisms of action, pharmacological challenges are administered at the end of each treatment period. This can include:
-
Hormonal and Enzyme Assays: Blood samples are collected to measure plasma renin activity, angiotensin I and II concentrations, and catecholamine levels to further elucidate the neurohormonal effects of the drugs[4][5].
Mandatory Visualizations
Signaling Pathways
The synergistic antihypertensive effect of this compound and propranolol stems from their complementary actions on two key blood pressure regulating systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Sympathetic Nervous System (SNS).
References
- 1. Influence of the angiotensin converting enzyme inhibitor this compound, the beta-blocker propranolol and their combination on haemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic interactions between the ACE inhibitor this compound and beta-adrenoceptor antagonist propranolol in healthy subjects and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic interactions between the ACE inhibitor this compound and β-adrenoceptor antagonist propranolol in healthy subjects and in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between this compound and propranolol in man; plasma drug concentrations, hormone and enzyme responses, haemodynamics, agonist dose-effect curves and baroreceptor reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemodynamic and hormonal effects of this compound in comparison with propranolol in healthy subjects and in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacodynamic studies with this compound and a combination of this compound and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of studies on the clinical pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cilazapril and Other ACE Inhibitors on Renal Hemodynamics
A comprehensive guide for researchers and drug development professionals on the differential effects of Angiotensin-Converting Enzyme (ACE) inhibitors on kidney function, with a focus on cilazapril.
This guide provides a detailed comparative analysis of this compound and other commonly prescribed Angiotensin-Converting Enzyme (ACE) inhibitors, including enalapril, lisinopril, and ramipril, on renal hemodynamics. The information presented is collated from a range of clinical and preclinical studies to support research and development in the field of cardiovascular and renal therapeutics.
Executive Summary
ACE inhibitors are a cornerstone in the management of hypertension and heart failure, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, these drugs exert systemic and local hemodynamic effects, including significant impacts on the kidneys. While the class effect of ACE inhibitors on renal hemodynamics is generally characterized by vasodilation of the efferent arteriole, leading to a reduction in glomerular pressure, individual agents can exhibit notable differences in their specific renal effects. This guide delves into these nuances, with a particular focus on this compound, providing quantitative data, detailed experimental protocols, and visual representations of the underlying physiological pathways.
Data Presentation: Comparative Renal Hemodynamic Effects
The following tables summarize the quantitative data from various studies, comparing the effects of this compound, enalapril, lisinopril, and ramipril on key renal hemodynamic parameters.
Table 1: Effects of this compound on Renal Hemodynamics in Hypertensive Patients
| Study Population | This compound Dose | Duration | Change in GFR | Change in ERPF/ERBF | Change in RVR | Change in Filtration Fraction (FF) | Reference |
| Mild to moderate hypertensive subjects (n=20) | 5 mg once daily | 4 weeks | No significant change | Significant increase (p < 0.001) | Significant decrease (p < 0.001) | Significant decrease (p < 0.001) | [1] |
| Hypertensive patients with chronic renal failure (n=11) | Not specified | 1 week | No change | - | Significant decrease (with combination) | Significant decrease (p < 0.01) | [2] |
| Hypertensive non-diabetic NIDDM patients | Not specified | 3 years | Decline of 2.03 ± 0.66 ml/min/1.73 m² per year | - | - | - |
Table 2: Comparative Effects of Various ACE Inhibitors on Renal Hemodynamics
| ACE Inhibitor | Study Population | Dose | Duration | Change in GFR | Change in ERPF/RBF | Change in RVR | Change in Filtration Fraction (FF) | Reference |
| Enalapril | Moderate essential hypertension (n=10) | 40 mg/day | 15 days | Unmodified | Moderately increased (p < 0.05) | Decreased (p < 0.01) | Decreased (p < 0.01) | [3] |
| Enalapril | Essential hypertension (n=8) | Not specified | 12 weeks | - | Increased in 6 of 8 patients | Decreased (p < 0.001) | - | [4] |
| Lisinopril | Mild to moderate essential hypertension (n=12) | 20 mg once daily | 3 months | Unchanged | Increased (p < 0.05) | Decreased | - | [5][6] |
| Lisinopril | Essential hypertension (n=19) | 20-80 mg once daily | 52 weeks | Unchanged (short-term) | Unchanged (short-term) | Decreased (long-term) | Decreased (long-term) | [7] |
| Ramipril | Congestive heart failure (n=11) | Not specified | 7 weeks | Fell (29%) | Increased (+93%, p < 0.05) | - | - | [8] |
| Ramipril | Intermittent claudication | Titrated to 10 mg | 5 weeks | Statistically significant fall | - | - | - | [9] |
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the accurate interpretation of the presented data.
Study 1: this compound in Mild to Moderate Hypertension[1]
-
Objective: To evaluate the efficacy and safety of short-term this compound administration on renal hemodynamics in mild to moderate hypertensive subjects.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 40 hypertensive subjects without renal or cardiac diseases were randomly allocated to receive either this compound (n=20) or hydrochlorothiazide (n=20).
-
Intervention: this compound (5 mg once a day) or hydrochlorothiazide (25 mg once a day) for 4 weeks.
-
Renal Hemodynamics Measurement:
-
Effective Renal Plasma Flow (ERPF): Measured by radionuclide study using 131I-hippuran according to the method described by Schlegel.
-
Glomerular Filtration Rate (GFR): Measured by radionuclide study using 99mTc-DTPA according to the method described by Gates.
-
Calculated Parameters:
-
Effective Renal Blood Flow (ERBF) = ERPF / (1 - Hematocrit)
-
Filtration Fraction (FF) = GFR / ERPF
-
Renal Vascular Resistance (RVR) = Mean Blood Pressure x 80 / ERBF
-
-
Study 2: Enalapril in Moderate Essential Hypertension[3]
-
Objective: To study the effects of enalapril on renal hemodynamics in patients with moderate essential hypertension and no renal failure.
-
Study Design: A study comparing renal hemodynamics before and after enalapril treatment.
-
Participants: 10 patients with moderate essential hypertension.
-
Intervention: Enalapril 40 mg/day for 15 days.
-
Renal Hemodynamics Measurement:
-
Renal Blood Flow: Measured by 131I-hippuran clearance.
-
Glomerular Filtration Rate: Measured by 125I-iothalamate clearance.
-
Study 3: Lisinopril in Mild to Moderate Essential Hypertension[5][6]
-
Objective: To study the acute and chronic effects of lisinopril on renal and systemic hemodynamics in patients with mild to moderate essential hypertension.
-
Study Design: A study involving two visits to assess acute and chronic effects.
-
Participants: 12 patients with mild to moderate essential hypertension.
-
Intervention: Lisinopril 20 mg once daily for 3 months.
-
Renal Hemodynamics Measurement:
-
Renal Plasma Flow and Glomerular Filtration Rate: Measured by isotopic techniques.
-
Mandatory Visualization
Signaling Pathway of ACE Inhibitors on Renal Hemodynamics
The primary mechanism of action of ACE inhibitors involves the blockade of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway is crucial in regulating blood pressure and renal hemodynamics.
Caption: Signaling pathway of ACE inhibitors on the Renin-Angiotensin-Aldosterone System and renal hemodynamics.
Experimental Workflow for Assessing Renal Hemodynamics
The following diagram illustrates a typical experimental workflow for clinical trials evaluating the effects of ACE inhibitors on renal hemodynamics.
Caption: A generalized experimental workflow for clinical trials on ACE inhibitors and renal hemodynamics.
Discussion
The compiled data indicates that this compound, in line with other ACE inhibitors, exerts favorable effects on renal hemodynamics in hypertensive patients. A key finding for this compound is its ability to significantly increase renal plasma and blood flow while decreasing renal vascular resistance and the filtration fraction, without adversely affecting the glomerular filtration rate in short-term studies.[1] This profile suggests a preferential vasodilation of the efferent arteriole, a hallmark of ACE inhibition that is considered renoprotective, particularly in proteinuric kidney diseases.
When compared to other ACE inhibitors, the available data suggests a broadly similar pattern of renal hemodynamic effects. For instance, both enalapril and lisinopril have been shown to increase renal blood flow and decrease renal vascular resistance, with a general preservation of GFR in patients with essential hypertension.[3][4][5][6][10] However, some studies suggest potential nuances. For example, one study indicated that long-term therapy with lisinopril was required to see a decrease in filtration fraction and renal vascular resistance, whereas short-term effects were not observed.[7] In contrast, ramipril has been associated with a significant increase in renal blood flow but also a potential acute decrease in GFR in patients with congestive heart failure.[8]
It is important to note that the patient population can significantly influence the observed renal effects of ACE inhibitors. In patients with pre-existing renal impairment or heart failure, the reduction in angiotensin II-mediated efferent arteriolar tone can sometimes lead to a more pronounced initial decrease in GFR.[11]
Conclusion
This compound demonstrates a positive profile of renal hemodynamic effects, comparable to other well-established ACE inhibitors. Its ability to improve renal blood flow and reduce filtration fraction without compromising GFR in hypertensive patients highlights its potential as a renoprotective agent. The choice of a specific ACE inhibitor may be guided by individual patient characteristics, comorbidities, and the specific clinical endpoint of interest. Further head-to-head comparative trials with standardized methodologies would be beneficial to delineate more subtle differences in the renal hemodynamic profiles of this compound and other ACE inhibitors.
References
- 1. Effects of this compound on renal haemodynamics and function in hypertensive patients: a randomised controlled study versus hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of nitrendipine and this compound on renal hemodynamics and albuminuria in hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of converting enzyme inhibition by enalapril on renal hemodynamics in essential arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enalapril improves systemic and renal hemodynamics and allows regression of left ventricular mass in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic effects of lisinopril on renal and systemic hemodynamics in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Effect of lisinopril monotherapy on renal hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global and regional hemodynamic effects of ramipril in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ramipril on renal function in patients with intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic and renal hemodynamic changes after two-month treatment with enalapril in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal hemodynamic consequences of angiotensin-converting enzyme inhibition in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro validation of cilazapril's selectivity for ACE over other metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cilazapril's in vitro selectivity for Angiotensin-Converting Enzyme (ACE) over other metalloproteinases. While direct and comprehensive comparative data for this compound against a broad panel of metalloproteinases is limited in publicly available literature, this document synthesizes the existing data on this compound's potency against ACE and contextualizes its selectivity by comparing it with other well-known ACE inhibitors and their interactions with matrix metalloproteinases (MMPs).
This compound, a prodrug that is hydrolyzed in vivo to its active form, cilazaprilat, was developed through computer-aided molecular modeling to ensure high potency and selectivity for its target enzyme, ACE.[1][2] This targeted design is a key factor in its pharmacological profile.
Comparative Inhibitory Activity: ACE vs. Metalloproteinases
The following table summarizes the in vitro inhibitory potency (IC50 values) of cilazaprilat and other ACE inhibitors against ACE and selected matrix metalloproteinases. It is important to note the inconsistencies in the reported IC50 values for MMP inhibition by ACE inhibitors across different studies, which may be due to varying experimental conditions.
| Inhibitor | Target Enzyme | IC50 (nM) | Reference |
| Cilazaprilat | ACE (rabbit lung) | 1.9 | [3] |
| ACE (human plasma) | 0.61 | [4] | |
| Captopril | ACE | - | - |
| MMP-2 | ~2,000,000 | ||
| MMP-9 | 500 | [22 from step 2] | |
| Lisinopril | ACE | - | - |
| MMP-2 | >1,000,000 | ||
| MMP-9 | - | - | |
| Enalaprilat | ACE | - | - |
Data for ACE inhibition by captopril, lisinopril, and enalaprilat are widely available but vary by source and experimental conditions, hence not listed to avoid ambiguity. The focus here is on the comparison with metalloproteinases. The high IC50 values for MMP-2 inhibition by captopril and lisinopril suggest that this interaction is unlikely to be physiologically relevant at therapeutic concentrations.
Signaling Pathway and Experimental Workflow
To visualize the context of ACE inhibition and the methodology for its assessment, the following diagrams are provided.
Caption: Renin-Angiotensin and Kallikrein-Kinin System Inhibition by Cilazaprilat.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
Detailed Experimental Protocols
The determination of IC50 values to assess the potency and selectivity of an inhibitor like cilazaprilat involves standardized in vitro enzyme assays. Below are generalized protocols for assessing inhibition of ACE and matrix metalloproteinases.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or human plasma)
-
Synthetic substrate (e.g., N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine, FAPGG)
-
Buffer solution (e.g., 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing NaCl and ZnCl2)
-
Cilazaprilat (or other inhibitors) of known concentrations
-
Microplate reader capable of measuring absorbance at ~340 nm
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of the FAPGG substrate in the assay buffer.
-
Prepare a series of dilutions of cilazaprilat in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a specific volume of the assay buffer.
-
Add a volume of the cilazaprilat dilution (or buffer for control wells).
-
Add the ACE solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAPGG substrate to each well.
-
Immediately place the microplate in the reader.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at ~340 nm over time. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a suitable dose-response curve.
-
Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol describes a general method using a fluorogenic substrate.
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and ZnCl2)
-
Cilazaprilat (or other inhibitors) of known concentrations
-
Microplate reader with fluorescence detection capabilities (e.g., excitation/emission wavelengths of ~328/393 nm)
-
96-well black microplates
Procedure:
-
Enzyme Activation (if required):
-
Some MMPs are produced as inactive pro-enzymes (zymogens) and require activation. This can be achieved by incubation with an activating agent like p-aminophenylmercuric acetate (APMA).
-
-
Reagent Preparation:
-
Prepare a stock solution of the activated MMP in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in the assay buffer.
-
Prepare a series of dilutions of cilazaprilat in the assay buffer.
-
-
Assay Setup:
-
Add the assay buffer, inhibitor dilution, and MMP solution to the wells of the 96-well plate.
-
Pre-incubate for a defined period at a constant temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over time. Cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of MMP inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
References
- 1. This compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical design of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
Benchmarking the Anti-inflammatory Effects of Cilazapril Against Newer Antihypertensives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic low-grade inflammation is increasingly recognized as a key player in the pathophysiology of hypertension and its cardiovascular complications. Beyond their primary blood pressure-lowering effects, many antihypertensive medications exhibit pleiotropic anti-inflammatory properties. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, has long been utilized in the management of hypertension. However, the advent of newer classes of antihypertensives, including angiotensin II receptor blockers (ARBs), direct renin inhibitors, and novel calcium channel blockers, necessitates a comparative evaluation of their anti-inflammatory efficacy. This guide provides a comprehensive benchmark of the anti-inflammatory effects of this compound against these newer agents, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anti-inflammatory Effects
The following table summarizes the quantitative effects of various antihypertensive drug classes on key inflammatory markers: C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Data is compiled from multiple studies to provide a comparative overview.
| Drug Class | Specific Agent(s) | Change in C-Reactive Protein (CRP) | Change in Interleukin-6 (IL-6) | Change in Tumor Necrosis Factor-alpha (TNF-α) | Reference(s) |
| ACE Inhibitors | This compound, Ramipril, Enalapril | Significant reduction | Significant reduction | Significant reduction | [1][2][3][4] |
| This compound | Inhibited TNF-α production in vitro and in vivo. | - | Significant reduction | [1] | |
| Ramipril | Similar CRP levels to aliskiren in one study. | Reduced by both ramipril and olmesartan. | - | [2][4] | |
| ARBs | Olmesartan, Telmisartan, Valsartan, Candesartan | Reduction observed, but may be less consistent than ACE inhibitors. | Significant reduction | Reduction observed, but may be less consistent than ACE inhibitors.[5][6][7] | |
| Olmesartan | -15.1% to -21.1% reduction. | -14.0% to -18.0% reduction. | -8.9% to -13.6% reduction. | [5] | |
| Telmisartan | Greater reduction than ramipril in one study. | Greater reduction than ramipril in one study. | Relative decrease compared to control. | [6][7][8] | |
| Valsartan | -8.9% reduction (monotherapy). | - | - | [9] | |
| Direct Renin Inhibitors | Aliskiren | Similar CRP levels to ramipril. | - | Lower MCP-1 (a chemokine) than ramipril. | [2] |
| Calcium Channel Blockers | Amlodipine, Cilnidipine | Reduction observed in some studies. | Reduction observed in some studies. | Reduction observed in some studies. | [8] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative data.
Measurement of Inflammatory Markers (CRP, IL-6, TNF-α)
1. Principle:
The most common method for quantifying circulating levels of CRP, IL-6, and TNF-α in serum or plasma is the enzyme-linked immunosorbent assay (ELISA). This technique utilizes specific antibodies to capture and detect the target protein.
2. Materials:
-
Human CRP, IL-6, or TNF-α ELISA kits (commercially available from various suppliers, e.g., R&D Systems, BD Biosciences).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Microplate washer.
-
Calibrated pipettes and sterile, disposable tips.
-
Blood collection tubes (e.g., serum separator tubes or EDTA tubes for plasma).
-
Centrifuge.
3. Sample Collection and Processing:
-
Whole blood is collected from subjects via venipuncture.
-
For serum, blood is allowed to clot at room temperature for 30 minutes, followed by centrifugation at 1000 x g for 15 minutes. The resulting supernatant (serum) is carefully collected.
-
For plasma, blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged immediately at 1000 x g for 15 minutes. The supernatant (plasma) is collected.
-
Samples are aliquoted and stored at -80°C until analysis to prevent degradation of the inflammatory markers.
4. ELISA Procedure (Generalized):
A detailed protocol for a quantitative sandwich ELISA for Human TNF-α is described as follows[10]:
-
Plate Preparation: A microplate pre-coated with a monoclonal antibody specific for the target inflammatory marker (e.g., TNF-α) is used.
-
Sample and Standard Incubation: Patient samples and a series of known concentrations of the recombinant human inflammatory marker (standards) are added to the wells. The plate is incubated to allow the marker to bind to the immobilized antibody.
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated monoclonal antibody specific for a different epitope on the target marker is added to each well. This antibody binds to the captured inflammatory marker, forming a "sandwich".
-
Washing: The wells are washed again to remove unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added. Streptavidin binds to the biotin on the detection antibody.
-
Washing: A final wash step removes any unbound enzyme conjugate.
-
Substrate Addition and Color Development: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of the inflammatory marker in the patient samples is then determined by interpolating their optical density values on the standard curve.
Mandatory Visualizations
Signaling Pathways
The diagrams below illustrate the primary signaling pathways affected by different classes of antihypertensives and their subsequent impact on inflammation.
Caption: RAAS pathway and points of intervention for antihypertensives.
Experimental Workflow
The following diagram outlines the general workflow for a clinical study comparing the anti-inflammatory effects of different antihypertensives.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
The available evidence suggests that both ACE inhibitors, including this compound, and newer antihypertensives like ARBs possess anti-inflammatory properties, as evidenced by their ability to reduce levels of key inflammatory markers such as CRP, IL-6, and TNF-α. While direct head-to-head comparisons focusing specifically on this compound are limited, the data from class-effect studies indicate that ACE inhibitors as a group demonstrate a consistent and significant reduction in these markers.[3] Newer agents, particularly certain ARBs like olmesartan and telmisartan, also show potent anti-inflammatory effects, in some cases comparable or even superior to older ACE inhibitors like ramipril.[4][5][8] The choice of antihypertensive therapy may, therefore, extend beyond blood pressure control to consider the ancillary anti-inflammatory benefits, which could be crucial for mitigating cardiovascular risk in hypertensive patients. Further large-scale, randomized controlled trials are warranted to directly compare the anti-inflammatory profiles of this compound and a broader range of newer antihypertensive agents.
References
- 1. Angiotensin converting enzyme inhibitors suppress production of tumor necrosis factor-alpha in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 2. A comparison of the antihypertensive and anti-inflammatory effects of aliskiren and ramipril add-on therapy in peritoneal dialysis patients--a pilot open label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Do ACE-inhibitors suppress tumour necrosis factor-alpha production in advanced chronic renal failure? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of olmesartan and ramipril on inflammatory response after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiinflammatory effects of angiotensin II subtype 1 receptor blockade in hypertensive patients with microinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of ramipril versus telmisartan on high-sensitivity C-reactive protein and endothelial progenitor cells after acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of telmisartan on the inflammatory state in patients with coronary atherosclerosis--influence on IP-10, TNF-α and MCP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory potential of telmisartan compared to other antihypertensives: secondary outcomes from a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Cilazapril: A Guide for Laboratory Professionals
The safe and compliant disposal of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to mitigate risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a research setting.
Hazard Identification and Safety Precautions
This compound is classified with the hazard statement H361, indicating it is suspected of damaging fertility or the unborn child[1][2]. Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes, but is not limited to, protective gloves, clothing, and eye/face protection[1][2].
Summary of this compound Characteristics
For easy reference, the key chemical and safety information for this compound is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₁N₃O₅ | [1] |
| Molecular Weight | 417.5 g/mol | [1] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child | [1][2] |
| Solubility | Slightly soluble in water, freely soluble in methanol and methylene chloride | [1] |
| Recommended Use | For R&D use only. Not for medicinal, household or other use. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the general steps for its proper disposal from a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation is the first and most critical step in pharmaceutical waste management[3].
-
Identify all this compound waste: This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Do not mix with general waste: this compound waste must be kept separate from regular laboratory or municipal trash.
-
Segregate from other waste streams: Do not mix this compound waste with biohazardous materials unless your institution's guidelines specifically allow for it in designated containers for incineration[3][4].
Step 2: Containerization and Labeling
-
Use designated waste containers: Place all this compound waste into a clearly labeled, sealed container. For hazardous pharmaceutical waste, black containers are often used[3]. However, always follow your institution's specific color-coding system for chemical waste.
-
Properly label the container: The label should clearly indicate "Hazardous Waste," "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Treatment and Final Disposal
The recommended disposal method for this compound is through a licensed chemical destruction facility.
-
Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing[5]. This is a common and effective method for destroying pharmaceutical compounds.
-
Licensed Waste Management Vendor: Arrange for pickup and disposal through your institution's approved hazardous waste vendor. These vendors are equipped to handle and transport chemical waste according to Department of Transportation (DOT) regulations and ensure its destruction in a compliant facility[4].
-
Do not discharge to sewer systems: Under no circumstances should this compound or its solutions be poured down the drain[5][6]. This can have adverse effects on aquatic ecosystems.
-
Landfill is not recommended for untreated waste: Direct disposal of untreated this compound in a landfill is not a safe or environmentally sound practice[5][7].
Step 4: Management of Contaminated Packaging
-
Empty Containers: Empty original containers should be triple-rinsed (or the equivalent) with a suitable solvent[5]. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill[5].
-
Contaminated Labware: Disposable items such as gloves, wipes, and plasticware that are contaminated with this compound should be placed in the designated hazardous waste container.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste from a laboratory setting is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. usbioclean.com [usbioclean.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. guidechem.com [guidechem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. iris.paho.org [iris.paho.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
